molecular formula C22H24ClNO2 B167494 3,4-Dibenzyloxyphenethylamine hydrochloride CAS No. 1699-56-5

3,4-Dibenzyloxyphenethylamine hydrochloride

Katalognummer: B167494
CAS-Nummer: 1699-56-5
Molekulargewicht: 369.9 g/mol
InChI-Schlüssel: KXIZXPRLNNDQKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,4-bis(phenylmethoxy)phenyl]ethanamine is a primary amine.

Eigenschaften

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIZXPRLNNDQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937710
Record name 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-56-5
Record name Benzeneethanamine, 3,4-bis(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1699-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[3,4-Bis(benzyloxy)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-bis(benzyloxy)phenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dibenzyloxyphenethylamine hydrochloride. The information is curated for professionals in research and drug development, with a focus on its chemical synthesis, analytical characterization, and potential biological activities.

Core Chemical and Physical Properties

This compound is a substituted phenethylamine derivative. The presence of two benzyl ether groups on the phenyl ring significantly influences its physical and chemical characteristics.

PropertyValue
CAS Number 1699-56-5
Molecular Formula C₂₂H₂₄ClNO₂
Molecular Weight 369.88 g/mol
Melting Point 131-133 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and hot 95% ethanol. Insoluble in ether, chloroform, and benzene.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, beginning with the protection of the hydroxyl groups of a suitable precursor, followed by chain extension and amination. A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitrostyrene Formation (Henry Reaction) cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrochloride Salt Formation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3,4-Dibenzyloxybenzaldehyde 3,4-Dibenzyloxybenzaldehyde 3,4-Dihydroxybenzaldehyde->3,4-Dibenzyloxybenzaldehyde Benzyl Chloride, K₂CO₃, Acetone 3,4-Dibenzyloxy-β-nitrostyrene 3,4-Dibenzyloxy-β-nitrostyrene 3,4-Dibenzyloxybenzaldehyde->3,4-Dibenzyloxy-β-nitrostyrene Nitromethane, Ammonium Acetate 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxy-β-nitrostyrene->3,4-Dibenzyloxyphenethylamine LiAlH₄, THF 3,4-Dibenzyloxyphenethylamine HCl 3,4-Dibenzyloxyphenethylamine HCl 3,4-Dibenzyloxyphenethylamine->3,4-Dibenzyloxyphenethylamine HCl HCl in Ether

Caption: Synthetic pathway for this compound.

Detailed Methodologies

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde [1][2]

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl chloride (2.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 3,4-dibenzyloxybenzaldehyde as a white solid.

Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene (Henry Reaction)

  • Dissolve 3,4-dibenzyloxybenzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in glacial acetic acid.

  • Add nitromethane (5 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours. The product will precipitate out upon cooling.

  • Filter the yellow precipitate, wash with cold ethanol, and dry under vacuum.

Step 3: Reduction of 3,4-Dibenzyloxy-β-nitrostyrene

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 3,4-dibenzyloxy-β-nitrostyrene (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the combined filtrate and washings under reduced pressure to yield crude 3,4-dibenzyloxyphenethylamine.

Step 4: Formation of this compound

  • Dissolve the crude 3,4-dibenzyloxyphenethylamine in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Standard: Tetramethylsilane (TMS) at 0.00 ppm

  • Techniques: ¹H NMR, ¹³C NMR

Expected ¹H NMR Signals (in CDCl₃):

  • ~2.8-3.1 ppm (multiplet, 4H): Protons of the ethylamine chain (-CH₂-CH₂-NH₂).

  • ~5.1 ppm (singlet, 4H): Methylene protons of the two benzyl groups (-O-CH₂-Ph).

  • ~6.7-6.9 ppm (multiplet, 3H): Protons on the substituted phenyl ring.

  • ~7.2-7.5 ppm (multiplet, 10H): Protons of the two benzyl groups' phenyl rings.

  • ~8.0 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺), which may exchange with residual water in the solvent.

Expected ¹³C NMR Signals (in CDCl₃):

  • ~35-45 ppm: Carbons of the ethylamine chain.

  • ~71 ppm: Methylene carbons of the benzyl groups.

  • ~115-120 ppm: Aromatic carbons of the substituted phenyl ring.

  • ~127-129 ppm: Aromatic carbons of the benzyl groups' phenyl rings.

  • ~137 ppm: Quaternary carbons of the benzyl groups' phenyl rings.

  • ~148-150 ppm: Quaternary carbons of the substituted phenyl ring attached to the oxygen atoms.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Range: 4000-400 cm⁻¹

Expected IR Absorption Bands:

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching.

  • ~2400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt.

  • ~1590, 1510, 1450 cm⁻¹: Aromatic C=C stretching.

  • ~1260, 1020 cm⁻¹: C-O stretching of the benzyl ethers.

Potential Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to interact with various components of the central nervous system, primarily modulating monoaminergic neurotransmission. While specific studies on 3,4-dibenzyloxyphenethylamine are limited, its structural similarity to dopamine and other phenethylamines suggests potential interactions with dopaminergic and serotonergic systems.

Potential Dopaminergic Signaling Pathway

The structural resemblance to dopamine suggests that 3,4-dibenzyloxyphenethylamine, after potential in vivo debenzylation to dopamine, could interact with dopamine receptors (D1-like and D2-like families) and the dopamine transporter (DAT).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage VMAT2 Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release D1R D1 Receptor (Gs-coupled) Synaptic Cleft->D1R D2R D2 Receptor (Gi-coupled) Synaptic Cleft->D2R DAT DAT Synaptic Cleft->DAT Reuptake AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec PKA_act PKA Activation cAMP_inc->PKA_act Cellular Response_inhib Inhibitory Cellular Response cAMP_dec->Cellular Response_inhib Cellular Response_stim Excitatory Cellular Response PKA_act->Cellular Response_stim Presynaptic Neuron Presynaptic Neuron DAT->Presynaptic Neuron 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine->D1R Potential Agonism/ Antagonism 3,4-Dibenzyloxyphenethylamine->D2R Potential Agonism/ Antagonism 3,4-Dibenzyloxyphenethylamine->DAT Potential Inhibition

Caption: Potential interaction with the dopaminergic system.

Potential Serotonergic Signaling Pathway

Many phenethylamine derivatives exhibit activity at serotonin receptors and the serotonin transporter (SERT). 3,4-Dibenzyloxyphenethylamine could potentially modulate serotonergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Vesicular Storage Vesicular Storage Serotonin (5-HT)->Vesicular Storage VMAT2 Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release 5-HT1A 5-HT1A Receptor (Gi-coupled) Synaptic Cleft->5-HT1A 5-HT2A 5-HT2A Receptor (Gq-coupled) Synaptic Cleft->5-HT2A SERT SERT Synaptic Cleft->SERT Reuptake AC_inhib Adenylyl Cyclase (Inhibited) 5-HT1A->AC_inhib PLC_act PLC Activation 5-HT2A->PLC_act cAMP_dec cAMP ↓ AC_inhib->cAMP_dec IP3_DAG IP₃ & DAG ↑ PLC_act->IP3_DAG Cellular Response_inhib Inhibitory Cellular Response cAMP_dec->Cellular Response_inhib Ca_inc Ca²⁺ ↑ IP3_DAG->Ca_inc Cellular Response_excit Excitatory Cellular Response Ca_inc->Cellular Response_excit Presynaptic Neuron Presynaptic Neuron SERT->Presynaptic Neuron 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine->5-HT1A Potential Agonism/ Antagonism 3,4-Dibenzyloxyphenethylamine->5-HT2A Potential Agonism/ Antagonism 3,4-Dibenzyloxyphenethylamine->SERT Potential Inhibition

Caption: Potential interaction with the serotonergic system.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available scientific literature and is not intended as a guide for therapeutic use. All chemical syntheses and handling should be performed by qualified individuals in appropriate laboratory settings with all necessary safety precautions.

References

Technical Guide: 3,4-Dibenzyloxyphenethylamine Hydrochloride (CAS 1699-56-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibenzyloxyphenethylamine hydrochloride (CAS 1699-56-5) is a synthetic organic compound belonging to the phenethylamine class. Structurally, it is a derivative of dopamine in which the hydroxyl groups at the 3 and 4 positions of the phenyl ring are protected by benzyl groups. This protection renders the molecule less susceptible to oxidation and metabolism, making it a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in its use as a precursor for the synthesis of various pharmacologically active compounds, including dopamine prodrugs and tetrahydroisoquinoline derivatives. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and available technical data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 1699-56-5[1]
Molecular Formula C₂₂H₂₄ClNO₂
Molecular Weight 369.88 g/mol
Appearance White to off-white solid
Melting Point 131-133 °C
Assay ≥98%
InChI Key KXIZXPRLNNDQKS-UHFFFAOYSA-N
SMILES Cl.NCCc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1

Synthesis and Synthetic Applications

This compound is not a naturally occurring compound and is produced through chemical synthesis. While detailed, step-by-step public domain synthesis protocols for this specific compound are scarce, its synthesis can be inferred from standard organic chemistry reactions. A plausible synthetic route is outlined below.

General Synthesis Pathway

The synthesis of this compound typically starts from a commercially available catechol derivative, such as 3,4-dihydroxyphenethylamine (dopamine). The synthesis involves two key steps: protection of the hydroxyl groups and subsequent formation of the hydrochloride salt.

Synthesis_Pathway Dopamine Dopamine Intermediate 3,4-Dibenzyloxyphenethylamine Dopamine->Intermediate O-Benzylation BenzylChloride Benzyl Chloride BenzylChloride->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product 3,4-Dibenzyloxyphenethylamine HCl Intermediate->Product Salt Formation HCl HCl HCl->Product

General synthetic pathway for 3,4-Dibenzyloxyphenethylamine HCl.
Application as a Synthetic Intermediate

The primary utility of this compound is as a key intermediate in the synthesis of various target molecules, particularly in the development of dopamine-related therapeutics.

Dopamine itself has limited therapeutic efficacy when administered systemically due to its inability to cross the blood-brain barrier (BBB) and its rapid metabolism. To overcome this, prodrug strategies are employed. 3,4-Dibenzyloxyphenethylamine serves as a protected form of dopamine that can be chemically modified. The benzyl groups can be removed in a later synthetic step (debenzylation) to yield the active dopamine derivative.

Prodrug_Synthesis Start 3,4-Dibenzyloxyphenethylamine HCl Modification Chemical Modification (e.g., acylation, alkylation) Start->Modification ProtectedProdrug Protected Dopamine Prodrug Modification->ProtectedProdrug Debenzylation Debenzylation (e.g., catalytic hydrogenation) ProtectedProdrug->Debenzylation FinalProdrug Active Dopamine Prodrug Debenzylation->FinalProdrug

Workflow for dopamine prodrug synthesis.

This compound is a common starting material for the synthesis of tetrahydroisoquinoline (THIQ) scaffolds. THIQs are a class of compounds with a wide range of biological activities. The synthesis often proceeds through the Pictet-Spengler reaction, where the phenethylamine is condensed with an aldehyde or ketone followed by cyclization.

THIQ_Synthesis Start 3,4-Dibenzyloxyphenethylamine HCl PictetSpengler Pictet-Spengler Reaction Start->PictetSpengler Aldehyde Aldehyde/Ketone Aldehyde->PictetSpengler Acid Acid Catalyst Acid->PictetSpengler ProtectedTHIQ Protected THIQ Derivative PictetSpengler->ProtectedTHIQ Debenzylation Debenzylation ProtectedTHIQ->Debenzylation FinalTHIQ Tetrahydroisoquinoline Derivative Debenzylation->FinalTHIQ

Synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not extensively reported in publicly accessible literature. The following are generalized procedures based on common organic synthesis techniques for analogous reactions.

Illustrative Protocol for O-Benzylation of Dopamine

Materials: Dopamine hydrochloride, benzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, brine.

Procedure:

  • To a solution of dopamine hydrochloride in DMF, add an excess of potassium carbonate.

  • Add benzyl chloride dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3,4-dibenzyloxyphenethylamine.

Illustrative Protocol for Hydrochloride Salt Formation

Materials: 3,4-Dibenzyloxyphenethylamine, diethyl ether, hydrochloric acid (in diethyl ether or as a gas).

Procedure:

  • Dissolve the crude 3,4-dibenzyloxyphenethylamine in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Biological Activity and Signaling Pathways

There is limited publicly available information on the direct biological activity or engagement with specific signaling pathways of this compound itself. Its pharmacological effects are generally considered to be negligible until the benzyl protecting groups are removed to release the active phenethylamine core. The primary research focus has been on the biological activities of the final products synthesized from this intermediate. For instance, the resulting dopamine prodrugs are designed to interact with dopaminergic pathways in the central nervous system after crossing the blood-brain barrier and subsequent metabolic activation. Similarly, the synthesized tetrahydroisoquinoline derivatives have been investigated for a wide range of pharmacological activities, targeting various receptors and enzymes.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For full safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a crucial synthetic intermediate in medicinal chemistry and drug development. Its primary role is to serve as a protected precursor for the synthesis of dopamine prodrugs and a wide array of tetrahydroisoquinoline derivatives. While direct biological data on the compound itself is limited, its utility in constructing complex, pharmacologically active molecules is well-established. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature. Further research into novel applications of this versatile building block may open new avenues in the development of therapeutics targeting the central nervous system and other biological systems.

References

molecular weight of 3,4-Dibenzyloxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted phenethylamine derivative. The presence of two benzyl ether protecting groups on the catechol ring makes it a crucial precursor for synthesizing compounds where the catechol functionality is required to be unmasked in a later synthetic step.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 369.88 g/mol [1][2][3][4]
Molecular Formula C₂₂H₂₄ClNO₂[3][4][5]
CAS Number 1699-56-5[1][2][3][4]
Melting Point 131-133 °C
IUPAC Name 2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride[5]
Synonyms 3,4-Bis(benzyloxy)phenethylamine hydrochloride[5]

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by chain extension and reduction to the amine, and finally, salt formation. The following is a representative experimental protocol based on established organic synthesis methodologies for analogous compounds.

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This initial step involves the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) as a dibenzyl ether.

Experimental Protocol:

  • To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.

  • To this mixture, add benzyl chloride dropwise at room temperature.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 3,4-Dibenzyloxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 3,4-Dibenzyloxyphenethylamine

This step involves the conversion of the aldehyde to the corresponding phenethylamine. A common route is through the formation of a benzyl cyanide intermediate followed by reduction.

Experimental Protocol:

  • Formation of 3,4-Dibenzyloxybenzyl Cyanide:

    • Convert 3,4-Dibenzyloxybenzaldehyde to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.

    • Dehydrate the oxime to yield 3,4-Dibenzyloxybenzyl cyanide. This can be achieved using various dehydrating agents, such as acetic anhydride.

  • Reduction to 3,4-Dibenzyloxyphenethylamine:

    • Dissolve the 3,4-Dibenzyloxybenzyl cyanide in a suitable solvent like ethanol saturated with ammonia.

    • Add a reduction catalyst, such as Raney Nickel.

    • Carry out the hydrogenation under a hydrogen atmosphere at elevated pressure and temperature.

    • After the reaction is complete, filter off the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude 3,4-Dibenzyloxyphenethylamine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

  • Dissolve the crude 3,4-Dibenzyloxyphenethylamine from the previous step in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound as a solid.

Applications in Drug Development

This compound is primarily used as a synthetic intermediate in the preparation of more complex molecules with therapeutic potential.

  • Dopamine Prodrugs: It serves as a precursor in the synthesis of prodrugs of dopamine. The benzyl groups can be removed in the final step to reveal the active dopamine molecule.

  • β3 Adrenergic Receptor Agonists: This compound has been utilized in the synthesis of tetrahydroisoquinoline derivatives that have shown activity as human β3 adrenergic receptor agonists. These agonists have potential applications in treating conditions such as overactive bladder and metabolic disorders.

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Chain Extension & Reduction cluster_step3 Step 3: Salt Formation start 3,4-Dihydroxybenzaldehyde reagent1 Benzyl Chloride, K₂CO₃, DMF product1 3,4-Dibenzyloxybenzaldehyde reagent1->product1 reagent2 1. NH₂OH·HCl 2. Ac₂O intermediate 3,4-Dibenzyloxybenzyl Cyanide reagent2->intermediate reagent3 H₂, Raney Ni, EtOH/NH₃ product2 3,4-Dibenzyloxyphenethylamine reagent3->product2 reagent4 HCl (gas or solution) final_product 3,4-Dibenzyloxyphenethylamine HCl reagent4->final_product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, properties, a representative synthesis protocol, and its application in further chemical transformations.

Chemical Structure and Properties

This compound is a phenethylamine derivative in which the hydroxyl groups of dopamine are protected by benzyl groups. This protection strategy is crucial for synthetic routes where the catechol moiety would otherwise interfere with desired reactions. The compound is typically supplied as a stable hydrochloride salt.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1699-56-5[1]
Molecular Formula C₂₂H₂₄ClNO₂[1]
Molecular Weight 369.88 g/mol [1]
Appearance White to off-white solid (typical)
Melting Point 131-133 °C
SMILES Cl.NCCc1ccc(OCc2ccccc2)c(OCc3ccccc3)c1
InChI InChI=1S/C22H23NO2.ClH/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20;/h1-12,15H,13-14,16-17,23H2;1H[1]

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

Adduct TypePredicted m/zReference(s)
[M+H]⁺334.18016[2]
[M+Na]⁺356.16210[2]
[M-H]⁻332.16560[2]
[M]⁺333.17233[2]

Synthesis of this compound

A specific, complete experimental protocol for the synthesis of this compound is not detailed in a single publication. However, a plausible and robust synthetic route can be constructed based on well-established organic chemistry reactions, starting from 3,4-dihydroxybenzaldehyde. This representative protocol involves three main stages: benzylation of the catechol, conversion to the phenethylamine, and formation of the hydrochloride salt.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (2.5 eq).

  • To this stirred suspension, add benzyl chloride or benzyl bromide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure 3,4-dibenzyloxybenzaldehyde.

Stage 2: Synthesis of 3,4-Dibenzyloxyphenethylamine

This stage can be achieved via a Henry reaction followed by reduction, or by conversion to a nitrile and subsequent reduction. The nitrile reduction pathway is detailed below.

  • Convert 3,4-dibenzyloxybenzaldehyde to 3,4-dibenzyloxyphenylacetonitrile. This can be achieved through various methods, such as conversion to the corresponding benzyl alcohol, then benzyl halide, followed by reaction with a cyanide salt.

  • Reduction of the Nitrile: To a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of 3,4-dibenzyloxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3,4-Dibenzyloxyphenethylamine.

Stage 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3,4-Dibenzyloxyphenethylamine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

SynthesisWorkflow cluster_stage1 Stage 1: Benzylation cluster_stage2 Stage 2: Nitrile Formation & Reduction cluster_stage3 Stage 3: Salt Formation start1 3,4-Dihydroxybenzaldehyde reagents1 Benzyl Chloride, K₂CO₃, Acetone start1->reagents1 product1 3,4-Dibenzyloxybenzaldehyde reagents1->product1 intermediate1 3,4-Dibenzyloxyphenylacetonitrile product1->intermediate1 Multi-step conversion reagents2 1. LiAlH₄, THF 2. H₂O workup intermediate1->reagents2 product2 3,4-Dibenzyloxyphenethylamine (Free Base) reagents2->product2 reagents3 HCl in Ether product2->reagents3 final_product 3,4-Dibenzyloxyphenethylamine HCl reagents3->final_product

A plausible synthetic workflow for 3,4-Dibenzyloxyphenethylamine HCl.

Applications in Synthesis

The primary utility of this compound in drug development and medicinal chemistry is as a protected dopamine analogue. It serves as a key building block for more complex molecules, particularly tetrahydroisoquinolines and dopamine prodrugs.[3][4]

Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

3,4-Dibenzyloxyphenethylamine is an ideal substrate for the Pictet-Spengler reaction, which is a powerful method for constructing the tetrahydroisoquinoline core found in many alkaloids and pharmacologically active compounds.[5][6][7][8][9]

Experimental Protocol: Pictet-Spengler Reaction

  • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA), and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize it with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding 1-substituted-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline. The benzyl protecting groups can be subsequently removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free catechol.

PictetSpengler cluster_reaction Pictet-Spengler Reaction amine 3,4-Dibenzyloxyphenethylamine imine Iminium Ion Intermediate amine->imine + R-CHO, H⁺ aldehyde Aldehyde (R-CHO) cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization product 1-Substituted-6,7-dibenzyloxy- 1,2,3,4-tetrahydroisoquinoline cyclization->product

References

An In-depth Technical Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibenzyloxyphenethylamine hydrochloride, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines standardized experimental protocols for solubility determination and discusses the expected solubility behavior based on the chemical properties of amine hydrochlorides. Furthermore, this guide explores the potential biological activities and associated signaling pathways of phenethylamine derivatives, offering a broader context for its pharmacological relevance.

Compound Profile

  • Chemical Name: this compound

  • Synonyms: 2-(3,4-Bis(benzyloxy)phenyl)ethan-1-amine hydrochloride

  • CAS Number: 1699-56-5

  • Molecular Formula: C₂₂H₂₅ClNO₂

  • Molecular Weight: 383.9 g/mol

Solubility Data

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water25Data not availableShake-Flask-
PBS (pH 7.4)25Data not availableShake-Flask-
Ethanol25Data not availableShake-Flask-
Methanol25Data not availableShake-Flask-
DMSO25Data not availableShake-Flask-
DMF25Data not availableShake-Flask-

Note: This table is a template for recording experimentally determined solubility data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

3.2. Kinetic Solubility Determination

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

  • Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

  • Precipitation Detection: Monitor the formation of a precipitate over a defined period (e.g., 1-2 hours) at a constant temperature. Precipitation can be detected by turbidimetry (measuring light scattering) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Below is a graphical representation of a general experimental workflow for solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 3,4-Dibenzyloxyphenethylamine HCl B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge suspension C->D E Filter supernatant D->E F Analyze filtrate by HPLC or UV-Vis E->F G Determine concentration F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to exert significant effects on the central nervous system, primarily by modulating monoaminergic neurotransmission[2][3][4]. While specific studies on this compound are limited, its structural similarity to other phenethylamines suggests potential interactions with key targets in dopaminergic and serotonergic systems.

4.1. Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamines are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of monoamine transporters[4][5][6]. Activation of TAAR1 can lead to the inhibition of dopamine, norepinephrine, and serotonin reuptake, as well as inducing their efflux from the neuron[4]. This interaction is a key mechanism by which phenethylamines can increase synaptic concentrations of these neurotransmitters.

The following diagram illustrates the TAAR1 signaling pathway upon activation by a phenethylamine derivative.

G cluster_membrane Neuronal Membrane PEA Phenethylamine Derivative TAAR1 TAAR1 PEA->TAAR1 binds AC Adenylyl Cyclase TAAR1->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates Dopamine_out Synaptic Dopamine DAT->Dopamine_out efflux Dopamine_in Cytosolic Dopamine Dopamine_in->DAT reuptake inhibition

Caption: Phenethylamine-TAAR1 Signaling Pathway.

4.2. Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

Some phenethylamine derivatives can also interact with the Vesicular Monoamine Transporter 2 (VMAT2)[7]. VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for subsequent release. Inhibition of VMAT2 leads to a depletion of vesicular monoamines, which can have profound effects on neurotransmission[1][8][9].

The following diagram illustrates the mechanism of VMAT2 inhibition.

G cluster_vesicle Synaptic Vesicle VMAT2 VMAT2 Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle packaging Monoamines_cyto Cytosolic Monoamines Monoamines_cyto->VMAT2 transport PEA Phenethylamine Derivative PEA->VMAT2 inhibits

Caption: Inhibition of VMAT2 by a Phenethylamine Derivative.

Conclusion

This compound is a compound of interest for researchers in neuropharmacology and drug development. While specific solubility data is currently lacking, this guide provides the necessary framework for its experimental determination. The established protocols for thermodynamic and kinetic solubility will enable researchers to generate the required data for formulation development and preclinical studies. Furthermore, the likely interaction of this compound with key targets in the monoaminergic systems, such as TAAR1 and VMAT2, provides a strong rationale for further investigation into its pharmacological profile. The diagrams provided offer a visual representation of these potential mechanisms of action, serving as a valuable tool for conceptualizing its effects on a cellular level. Future research should focus on generating empirical data for the solubility and biological activity of this compound to fully elucidate its therapeutic potential.

References

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Review of its Role as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibenzyloxyphenethylamine hydrochloride is a chemical compound that has been noted in the context of organic synthesis. A thorough review of publicly available scientific literature and chemical databases indicates that the primary and currently documented role of this compound is as a chemical intermediate . This whitepaper will address the available information on this compound and clarify its standing within the scientific landscape, particularly in response to inquiries regarding its mechanism of action.

Core Finding: Status as a Chemical Intermediate

Comprehensive searches of established scientific and pharmacological databases have not yielded any evidence of this compound being investigated as a pharmacologically active agent. There is no public data available regarding its mechanism of action, receptor binding affinities, or downstream signaling effects.

The principal role of this compound is to serve as a precursor in the synthesis of other, more complex molecules. Its chemical structure lends itself to further modification in multi-step synthetic pathways.

Absence of Pharmacological Data

Due to its role as a synthetic building block, the following types of data, typically associated with pharmacologically active compounds, are not available for this compound:

  • Quantitative Data: There is no published data on binding affinities (e.g., Ki, Kd), functional potencies (e.g., EC50, IC50), or efficacy for any biological target.

  • Experimental Protocols: Methodologies for pharmacological assays such as radioligand binding, enzyme inhibition, or cell-based functional assays involving this compound have not been described in the literature.

  • Signaling Pathways: As there is no evidence of this compound interacting with specific biological targets, there are no associated signaling pathways to be diagrammed.

Illustrative Synthetic Pathway

To visualize the role of a chemical intermediate, the following generalized diagram illustrates a typical synthetic workflow. This is a conceptual representation and not specific to any single documented synthesis involving this compound.

G A Starting Materials B Intermediate 1 (e.g., 3,4-Dibenzyloxyphenethylamine HCl) A->B Step 1 C Intermediate 2 B->C Step 2 D Final Product C->D Step 3

Caption: Conceptual workflow of a multi-step chemical synthesis.

Conclusion

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dibenzyloxyphenethylamine hydrochloride is a phenethylamine derivative primarily recognized for its role as a crucial intermediate in the chemical synthesis of various biologically active compounds. While extensive research exists on the pharmacological properties of the molecules synthesized from this compound, there is a notable absence of published data on the specific biological activity of this compound itself. Its primary utility lies in providing a stable, protected catecholamine backbone for the construction of more complex molecules, particularly dopamine prodrugs and tetrahydroisoquinoline derivatives. The benzyl protecting groups on the 3 and 4 positions of the phenyl ring are key to its function, preventing the sensitive catechol hydroxyls from undergoing oxidation or unwanted side reactions during subsequent synthetic steps. This technical guide will summarize the available information on this compound, focusing on its chemical properties and its application in the synthesis of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 1699-56-5
Molecular Formula C₂₂H₂₅ClNO₂
Molecular Weight 383.9 g/mol
Appearance White to off-white crystalline solid
Melting Point 131-133 °C
Solubility Soluble in methanol and ethanol

Role as a Synthetic Precursor

The primary significance of this compound in the scientific literature is as a starting material for the synthesis of molecules with therapeutic potential. The dibenzyloxy groups serve as protecting groups for the catechol moiety, which is a common structural feature in many neuroactive compounds.

Synthesis of Dopamine Prodrugs

Dopamine, a critical neurotransmitter, cannot efficiently cross the blood-brain barrier. To overcome this, prodrugs are designed to mask the polar functional groups of dopamine, facilitating its transport into the central nervous system, where the protecting groups are then cleaved to release the active dopamine. This compound serves as a protected form of dopamine for the synthesis of such prodrugs. The general synthetic strategy is outlined below.

Dopamine_Prodrug_Synthesis A 3,4-Dibenzyloxyphenethylamine HCl B Coupling with carrier molecule A->B Acylation, etc. C Protected Prodrug B->C D Debenzylation (e.g., catalytic hydrogenation) C->D E Active Dopamine Prodrug D->E

A generalized workflow for the synthesis of dopamine prodrugs.
Synthesis of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of compounds with a broad range of biological activities, including potential as enzyme inhibitors and receptor modulators. This compound can be used in the Pictet-Spengler reaction to form the core tetrahydroisoquinoline scaffold.

Pictet_Spengler_Reaction cluster_reactants Reactants A 3,4-Dibenzyloxyphenethylamine HCl C Pictet-Spengler Reaction (Acid-catalyzed cyclization) A->C B Aldehyde or Ketone B->C D Protected Tetrahydroisoquinoline C->D

The Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

Biological Activity of Related Phenethylamines

While data on this compound is unavailable, the broader class of phenethylamines exhibits a wide range of biological activities, primarily through interaction with monoamine systems in the central nervous system. These activities are highly dependent on the substitution pattern on the phenyl ring and the ethylamine side chain.

Generally, phenethylamines can interact with:

  • Monoamine Transporters: Affecting the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.

  • Monoamine Receptors: Acting as agonists or antagonists at various subtypes of dopamine, adrenergic, and serotonin receptors.

  • Enzymes: Inhibiting enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO).

The presence of the bulky benzyl groups on the 3 and 4 positions of the phenyl ring in this compound would sterically hinder its interaction with the binding pockets of most monoamine receptors and transporters that typically accommodate the smaller catechol hydroxyl groups of endogenous ligands like dopamine. It is plausible that the compound itself is biologically inert at these targets and would require metabolic debenzylation to exert any direct catecholaminergic activity.

Conclusion

3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Guide to its Role as a Dopamine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dibenzyloxyphenethylamine hydrochloride, a benzyl-protected precursor of the neurotransmitter dopamine. The strategic benzylation of the catechol hydroxyl groups enhances the lipophilicity of the dopamine backbone, facilitating its potential to cross the blood-brain barrier. This document details the chemical synthesis of this compound, its metabolic conversion to dopamine, and the associated signaling pathways. Furthermore, it presents detailed experimental protocols for its synthesis and for the in vivo evaluation of its efficacy as a dopamine precursor, including quantitative data and visualizations to facilitate understanding and application in a research and drug development context.

Introduction

Dopamine, a primary catecholamine neurotransmitter, plays a crucial role in regulating motor control, motivation, reward, and various cognitive functions. Its dysregulation is implicated in numerous neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by a profound loss of dopaminergic neurons in the substantia nigra. Direct administration of dopamine is ineffective for treating central nervous system disorders due to its inability to cross the blood-brain barrier. Levodopa (L-DOPA), the metabolic precursor of dopamine, is the cornerstone of Parkinson's disease therapy; however, its long-term use is associated with significant side effects.[1]

This has spurred the investigation of alternative dopamine prodrugs and precursors with improved pharmacokinetic and pharmacodynamic profiles. 3,4-Dibenzyloxyphenethylamine is a synthetic compound in which the hydroxyl groups of dopamine are protected by benzyl groups. This modification increases its lipophilicity, a key factor for enhanced membrane permeability and potential transport across the blood-brain barrier. Once in the central nervous system, the benzyl groups can be cleaved, releasing the active dopamine molecule. This guide explores the synthesis, metabolism, and potential utility of this compound as a dopamine precursor.

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the protection of the hydroxyl groups of a suitable catechol precursor, followed by the elaboration of the phenethylamine side chain. A common and effective synthetic route starts from 3,4-dihydroxybenzaldehyde.

Synthesis Pathway

The overall synthetic pathway can be summarized as follows:

  • Benzylation of 3,4-dihydroxybenzaldehyde: The two hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected as benzyl ethers using benzyl chloride in the presence of a base.

  • Henry Condensation: The resulting 3,4-dibenzyloxybenzaldehyde undergoes a Henry condensation with nitromethane to form 3,4-dibenzyloxy-β-nitrostyrene.

  • Reduction of the Nitrostyrene: The nitro group and the double bond of the nitrostyrene are reduced to form 3,4-dibenzyloxyphenethylamine.

  • Salt Formation: The final product is converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway cluster_0 Step 1: Benzylation cluster_1 Step 2: Henry Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde 3,4-Dibenzyloxybenzaldehyde 3,4-Dibenzyloxybenzaldehyde 3,4-Dihydroxybenzaldehyde->3,4-Dibenzyloxybenzaldehyde Benzyl chloride, K2CO3, DMF 3,4-Dibenzyloxy-β-nitrostyrene 3,4-Dibenzyloxy-β-nitrostyrene 3,4-Dibenzyloxybenzaldehyde->3,4-Dibenzyloxy-β-nitrostyrene Nitromethane, Ammonium acetate 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxyphenethylamine 3,4-Dibenzyloxy-β-nitrostyrene->3,4-Dibenzyloxyphenethylamine LiAlH4, THF 3,4-Dibenzyloxyphenethylamine_HCl 3,4-Dibenzyloxyphenethylamine Hydrochloride 3,4-Dibenzyloxyphenethylamine->3,4-Dibenzyloxyphenethylamine_HCl HCl in Ether

Figure 1: Synthetic pathway for this compound.
Experimental Protocols

  • Materials: 3,4-dihydroxybenzaldehyde, benzyl chloride, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

    • Add benzyl chloride (2.2 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 3,4-dibenzyloxybenzaldehyde.

  • Materials: 3,4-dibenzyloxybenzaldehyde, nitromethane, ammonium acetate.

  • Procedure:

    • A mixture of 3,4-dibenzyloxybenzaldehyde (1 equivalent), nitromethane (10 equivalents), and ammonium acetate (1.5 equivalents) is refluxed for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled, and the excess nitromethane is removed under reduced pressure.

    • The residue is dissolved in a suitable solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 3,4-dibenzyloxy-β-nitrostyrene.[2]

  • Materials: 3,4-dibenzyloxy-β-nitrostyrene, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (4 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 3,4-dibenzyloxy-β-nitrostyrene (1 equivalent) in THF dropwise.

    • After the addition is complete, the reaction mixture is refluxed for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0°C and quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).[3]

    • The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give crude 3,4-dibenzyloxyphenethylamine.

  • Materials: 3,4-dibenzyloxyphenethylamine, diethyl ether, hydrochloric acid (HCl) in diethyl ether.

  • Procedure:

    • Dissolve the crude 3,4-dibenzyloxyphenethylamine in a minimal amount of diethyl ether.

    • To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

In Vivo Conversion to Dopamine and Signaling Pathways

The efficacy of 3,4-dibenzyloxyphenethylamine as a dopamine precursor relies on its ability to be converted to dopamine in the brain. This conversion involves the cleavage of the two benzyl ether linkages.

Metabolic Pathway: Debenzylation

The in vivo cleavage of benzyl ethers is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues, including the brain. The proposed mechanism involves oxidative debenzylation.

Metabolic_Pathway cluster_0 In the Brain Precursor 3,4-Dibenzyloxyphenethylamine Dopamine Dopamine Precursor->Dopamine Cytochrome P450 (Oxidative Debenzylation) Dopaminergic Signaling Dopaminergic Signaling Dopamine->Dopaminergic Signaling Binds to Dopamine Receptors Toluene Toluene

Figure 2: Proposed metabolic conversion of 3,4-dibenzyloxyphenethylamine to dopamine.

The cytochrome P450 monooxygenase system catalyzes the hydroxylation of the benzylic carbon, which then spontaneously decomposes to release dopamine and two molecules of benzaldehyde, which is further metabolized to benzoic acid.

Quantitative Data
Compound Conversion to Dopamine & Metabolites (in rats) Reference
3,4-Methylenedioxyphenethylamine~2% of urinary C14[4]
3,4-Dibenzyloxyphenethylamine Data not available (estimated to be in a similar range)

Table 1: In Vivo Conversion of a Structurally Similar Compound to Dopamine.

Experimental Protocols for In Vivo Evaluation

To assess the efficacy of this compound as a dopamine precursor, in vivo studies in animal models, such as rats, are essential. Microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to measure dopamine levels after administration of the precursor.

Experimental_Workflow Animal_Preparation Animal Preparation (Rat, Stereotaxic Surgery) Probe_Implantation Microdialysis Probe Implantation (e.g., Striatum) Animal_Preparation->Probe_Implantation Baseline_Collection Baseline Sample Collection (Artificial CSF Perfusion) Probe_Implantation->Baseline_Collection Precursor_Administration Administer 3,4-Dibenzyloxyphenethylamine HCl (e.g., i.p. injection) Baseline_Collection->Precursor_Administration Post_Administration_Collection Post-Administration Sample Collection Precursor_Administration->Post_Administration_Collection Sample_Analysis Dopamine Quantification (HPLC-ECD or LC-MS/MS) Post_Administration_Collection->Sample_Analysis Data_Analysis Data Analysis (% Change from Baseline) Sample_Analysis->Data_Analysis

Figure 3: Experimental workflow for in vivo microdialysis study.
Detailed Microdialysis Protocol

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Surgery:

    • Anesthetize the rat with isoflurane.

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., striatum). Coordinates for the striatum are approximately: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from bregma.

    • Secure the cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested.

    • Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine content using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify dopamine concentrations by comparing peak areas to those of a standard curve.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • Perform statistical analysis to determine the significance of any changes in dopamine levels following precursor administration.

Conclusion

This compound represents a promising candidate as a dopamine precursor due to its enhanced lipophilicity conferred by the benzyl protecting groups. The synthetic route is well-defined and achievable through standard organic chemistry techniques. The in vivo conversion to dopamine is likely mediated by cytochrome P450 enzymes, although the precise efficiency of this conversion requires further investigation. The provided experimental protocols offer a framework for the synthesis and in vivo evaluation of this compound, which may serve as a valuable tool for researchers in the fields of neuroscience and drug development. Further studies are warranted to fully characterize its pharmacokinetic profile, metabolic fate, and therapeutic potential in models of dopamine deficiency.

References

The Pivotal Role of 3,4-Dibenzyloxyphenethylamine HCl in Neuroscience: A Technical Guide to Synthetic Precursor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibenzyloxyphenethylamine hydrochloride (DBPEA HCl) serves as a critical, yet often behind-the-scenes, molecule in the landscape of neuroscience research. While not intrinsically psychoactive, its role as a protected precursor to dopamine is paramount in the synthesis of a variety of neuroactive compounds. The benzyl protecting groups on the catecholamine structure allow for chemical modifications that would otherwise be impossible on the highly reactive dopamine molecule. This technical guide elucidates the function of DBPEA HCl as a key intermediate in the synthesis of two significant research compounds: the neurotoxin and neuromodulator Salsolinol, and the neuroprotective agent N-acetyldopamine. This paper will detail the synthetic pathways, present quantitative data on the biological activities of the final compounds, outline experimental protocols, and provide visual representations of the relevant signaling pathways to empower researchers in their exploration of dopaminergic systems.

Introduction: The Strategic Importance of Protected Dopamine Precursors

Dopamine, a central neurotransmitter, is implicated in a vast array of neurological processes, including motor control, reward, and cognition. Its dysregulation is a hallmark of numerous disorders, most notably Parkinson's disease. However, the inherent reactivity of dopamine's catechol group makes direct chemical manipulation challenging. 3,4-Dibenzyloxyphenethylamine HCl provides a solution by "protecting" these hydroxyl groups with benzyl ethers. This protection strategy enables chemists to perform a variety of reactions on other parts of the molecule without unintended side reactions on the catechol ring. Following the desired modifications, the benzyl groups can be cleanly removed through debenzylation to yield the final, unprotected, and biologically active compound.

This guide will focus on two primary applications of DBPEA HCl in synthesizing neuroscientifically relevant molecules:

  • Synthesis of Tetrahydroisoquinolines: Specifically, the formation of Salsolinol, a compound with dual neurotoxic and neuroprotective properties, implicated in the pathology of Parkinson's disease.

  • Synthesis of N-Acylated Dopamine Derivatives: Focusing on N-acetyldopamine, a molecule with demonstrated anti-inflammatory and neuroprotective effects.

Synthetic Pathways from 3,4-Dibenzyloxyphenethylamine HCl

The journey from the protected precursor to the final active compound involves a series of well-established organic chemistry reactions. Below are the conceptual synthetic workflows.

Synthesis of Salsolinol

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous neurotoxin that can be formed from dopamine.[1] Its synthesis from DBPEA HCl involves a deprotection step followed by a Pictet-Spengler reaction.

G DBPEA 3,4-Dibenzyloxyphenethylamine HCl Dopamine Dopamine DBPEA->Dopamine Debenzylation (e.g., H2, Pd/C) Salsolinol Salsolinol Dopamine->Salsolinol Pictet-Spengler Reaction (with Acetaldehyde)

Synthetic route from DBPEA HCl to Salsolinol.
Synthesis of N-Acetyldopamine

N-acetyldopamine is a neuroprotective compound with anti-inflammatory properties.[2][3] Its synthesis from DBPEA HCl involves N-acetylation followed by debenzylation.

G DBPEA 3,4-Dibenzyloxyphenethylamine HCl NA_DBPEA N-Acetyl-3,4-dibenzyloxyphenethylamine DBPEA->NA_DBPEA N-Acetylation (e.g., Acetyl Chloride, Base) NA_Dopamine N-Acetyldopamine NA_DBPEA->NA_Dopamine Debenzylation (e.g., H2, Pd/C)

Synthetic route from DBPEA HCl to N-Acetyldopamine.

Quantitative Data on Neuroactive Derivatives

The following tables summarize key quantitative data for Salsolinol and N-acetyldopamine, demonstrating their effects in various experimental models.

Salsolinol: In Vivo Neurochemical and Behavioral Effects
Experimental ModelTreatmentMeasured ParameterResultReference
Rat Striatal MicrodialysisAcute Salsolinol + L-DOPADopamine Release~1200% increase[4]
Rat Striatal MicrodialysisChronic Salsolinol + L-DOPADopamine ReleaseBlocked L-DOPA-induced increase[4]
Rat StriatumChronic Salsolinol (100 mg/kg, 14 days)Dopamine Level8,200 ± 700 ng/g tissue (Control: 10,500 ± 800)[5]
Rat Locomotor ActivitySalsolinol + L-DOPALocomotor Activity5500 ± 600 counts (Control + L-DOPA: 8500 ± 750)[5]
N-Acetyldopamine Dimer (NADD): Anti-Neuroinflammatory Effects
Cell Line/ModelTreatmentMeasured ParameterIC50 / EffectReference
LPS-stimulated BV-2 microgliaNADDNO ProductionSignificant reduction[2]
LPS-stimulated BV-2 microgliaNADDTNF-α ReleaseSignificant reduction[2]
LPS-stimulated BV-2 microgliaNADDIL-1β ReleaseSignificant reduction[2]
LPS-stimulated zebrafishNADDROS ProductionDose-dependent reduction[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for studying the effects of Salsolinol and N-acetyldopamine.

In Vivo Investigation of Salsolinol-Induced Parkinsonism Model

This protocol outlines the induction of a Parkinson's-like state in rodents using Salsolinol and subsequent analysis.[5]

Materials:

  • Male Wistar rats (250-300g)

  • Salsolinol hydrobromide

  • Sterile saline (0.9% NaCl)

  • Apparatus for intraperitoneal (i.p.) injections

  • Open field arena and video tracking software

  • HPLC system with electrochemical detection for neurochemical analysis

Procedure:

  • Animal Housing and Acclimatization: House rats under standard laboratory conditions with ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.

  • Drug Preparation and Administration: Prepare a fresh solution of Salsolinol in sterile saline daily. For chronic administration, inject rats intraperitoneally with Salsolinol at a dose of 100 mg/kg body weight once daily for 14 consecutive days. A control group should receive an equivalent volume of sterile saline.

  • Behavioral Assessment (Open Field Test):

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Gently place the rat in the center of the open field arena.

    • Allow the animal to explore freely for 10-30 minutes, recording the session with an overhead camera.

    • Analyze the recording for total distance traveled, time spent in the center versus the periphery, and other relevant locomotor parameters.

  • Neurochemical Analysis:

    • At the end of the treatment period, euthanize the animals and rapidly dissect the brains on an ice-cold surface.

    • Isolate the striatum and substantia nigra.

    • Homogenize the tissue samples in a perchloric acid solution.

    • Centrifuge the homogenate and filter the supernatant.

    • Inject the supernatant into an HPLC-ECD system to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

In Vitro Assessment of Anti-Neuroinflammatory Effects of N-Acetyldopamine Dimer (NADD)

This protocol describes the methodology to evaluate the anti-inflammatory properties of NADD in a microglial cell line.[2]

Materials:

  • BV-2 microglial cell line

  • Lipopolysaccharide (LPS)

  • N-acetyldopamine dimer (NADD)

  • Cell culture medium and supplements

  • Griess reagent for nitric oxide (NO) detection

  • ELISA kits for TNF-α and IL-1β quantification

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture and Treatment: Culture BV-2 cells in appropriate media. Pre-treat the cells with varying concentrations of NADD for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): Use the cell culture supernatant to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-1β using commercially available ELISA kits.

  • Western Blot Analysis for Signaling Proteins:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., TLR4, p-NF-κB, NLRP3, Caspase-1) and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways

The neuroactive derivatives of DBPEA HCl exert their effects through complex intracellular signaling cascades. The following diagrams illustrate the key pathways for Salsolinol and N-acetyldopamine.

Salsolinol-Induced Neurotoxicity Pathway

Salsolinol is known to induce oxidative stress and apoptosis in dopaminergic neurons, a process implicated in Parkinson's disease.[1][6]

G Salsolinol Salsolinol ROS Increased ROS Production Salsolinol->ROS GSH Decreased GSH Levels Salsolinol->GSH Mitochondria Mitochondrial Dysfunction ROS->Mitochondria GSH->Mitochondria Reduced defense against ROS Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis of Dopaminergic Neuron Caspase3->Apoptosis

Salsolinol-induced apoptotic signaling cascade.
N-Acetyldopamine Dimer (NADD) Anti-Inflammatory Signaling

NADD has been shown to suppress neuroinflammation by inhibiting the TLR4/NF-κB and NLRP3 inflammasome pathways.[2][7]

G NADD N-Acetyldopamine Dimer TLR4 TLR4 NADD->TLR4 Inhibition NFkB NF-κB Activation TLR4->NFkB NLRP3 NLRP3 Inflammasome Activation TLR4->NLRP3 ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation Caspase1->IL1b

Inhibitory effect of NADD on neuroinflammatory pathways.

Conclusion

3,4-Dibenzyloxyphenethylamine HCl is a cornerstone molecule for the chemical synthesis of targeted neuroscience research tools. Its utility as a protected precursor enables the creation of complex molecules like Salsolinol and N-acetyldopamine, which are instrumental in dissecting the intricate mechanisms of neurodegeneration, neuroinflammation, and dopaminergic signaling. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers, facilitating the design and execution of studies aimed at unraveling the complexities of the brain and developing novel therapeutic strategies for neurological disorders. The continued application of such synthetic intermediates will undoubtedly fuel future discoveries in the field of neuroscience.

References

Preliminary Studies on 3,4-Dibenzyloxyphenethylamine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibenzyloxyphenethylamine hydrochloride is a key synthetic intermediate in the development of various pharmacologically active compounds. Its structural motif, a phenethylamine core with bulky benzyloxy protecting groups on the catechol ring, makes it a valuable precursor for the synthesis of dopamine prodrugs and tetrahydroisoquinoline alkaloids. This technical guide provides an overview of the available information on this compound, focusing on its chemical properties, synthetic utility, and the general experimental approaches for its use in further chemical synthesis. Due to the limited publicly available data on the specific pharmacological properties of this compound itself, this document will focus on its role as a foundational building block in medicinal chemistry.

Chemical Properties and Data

This compound is a stable, crystalline solid. The benzyl groups serve as protecting groups for the hydroxyl functionalities of the dopamine core, preventing their oxidation and allowing for selective chemical modifications at other positions of the molecule.

PropertyValue
CAS Number 1699-56-5
Molecular Formula C₂₂H₂₄ClNO₂
Molecular Weight 369.88 g/mol
Melting Point 131-133 °C
Appearance White to off-white crystalline powder
Solubility Soluble in methanol and ethanol

Synthetic Applications

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the fields of neuroscience and pharmacology.

Synthesis of Dopamine Prodrugs

The benzyl protecting groups can be removed under specific conditions to yield dopamine. This strategy is employed in the design of dopamine prodrugs, which aim to improve the bioavailability and central nervous system penetration of dopamine. The general workflow for this application is outlined below.

G Workflow for Dopamine Prodrug Synthesis A 3,4-Dibenzyloxyphenethylamine Hydrochloride B Modification of the ethylamine side chain A->B Acylation, Alkylation, etc. C Protected Dopamine Analog B->C D Debenzylation (e.g., Catalytic Hydrogenation) C->D E Active Dopamine Prodrug D->E G Bischler-Napieralski Synthesis of THIQs A 3,4-Dibenzyloxyphenethylamine Hydrochloride B Acylation A->B Acid chloride or anhydride C N-Acyl-3,4-dibenzyloxyphenethylamine B->C D Cyclization (e.g., POCl₃) C->D E 3,4-Dihydroisoquinoline Intermediate D->E F Reduction (e.g., NaBH₄) E->F G Protected Tetrahydroisoquinoline F->G

Methodological & Application

Application Notes and Protocols for the Synthesis of an N-Acyl Dopamine Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential dopamine prodrug, N-acetyl-dopamine, utilizing 3,4-Dibenzyloxyphenethylamine HCl as the starting material. Dopamine's therapeutic application is limited by its inability to cross the blood-brain barrier (BBB) and its rapid metabolism. Prodrug strategies, such as N-acylation, can enhance lipophilicity and improve pharmacokinetic properties. This protocol outlines a two-step synthesis involving the N-acylation of the protected dopamine precursor followed by the removal of the benzyl protecting groups to yield the final product. The methods described herein are based on established chemical principles for amine acylation and benzyl ether deprotection, providing a foundational methodology for researchers engaged in the development of novel dopamine-based therapeutics.

Introduction

Dopamine is a critical neurotransmitter, and its deficiency in the central nervous system is a hallmark of Parkinson's disease. Direct administration of dopamine is ineffective for treating Parkinson's disease because it cannot cross the blood-brain barrier. Levodopa, a dopamine precursor, is the current standard of care, but its long-term use is associated with significant side effects. The development of dopamine prodrugs that can effectively cross the BBB and then release dopamine at the target site is a promising therapeutic strategy.[1][2][3]

This protocol details the synthesis of an N-acetyl-dopamine prodrug. The N-acetylation of dopamine masks the hydrophilic amine group, thereby increasing the molecule's lipophilicity which may facilitate its passage across the BBB. The synthesis starts with 3,4-Dibenzyloxyphenethylamine HCl, where the catechol hydroxyl groups of dopamine are protected by benzyl groups. These protecting groups prevent unwanted side reactions during the N-acylation step. The subsequent deprotection of the benzyl ethers yields the final N-acetyl-dopamine prodrug.

Chemical Reaction Scheme

Figure 1: Chemical synthesis pathway for N-acetyl-dopamine from 3,4-Dibenzyloxyphenethylamine HCl.

Experimental Workflow

Experimental_Workflow start Start: 3,4-Dibenzyloxyphenethylamine HCl step1 Step 1: N-Acetylation start->step1 workup1 Aqueous Workup & Purification step1->workup1 char1 Characterization of Intermediate (TLC, NMR, MS) workup1->char1 step2 Step 2: Debenzylation (Hydrogenolysis) char1->step2 workup2 Filtration & Solvent Removal step2->workup2 char2 Characterization of Final Product (NMR, MS, HPLC) workup2->char2 end End: N-Acetyl-dopamine char2->end

Figure 2: Overall experimental workflow from starting material to final product characterization.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
3,4-Dibenzyloxyphenethylamine HCl≥98%Sigma-Aldrich
Acetyl ChlorideReagent Grade, ≥98%Sigma-Aldrich
Triethylamine (Et3N)≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt. % loadingSigma-Aldrich
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Saturated Sodium Bicarbonate (NaHCO3)Laboratory GradeFisher Scientific
Brine (Saturated NaCl solution)Laboratory GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO4)Laboratory GradeFisher Scientific
Step 1: N-Acetylation of 3,4-Dibenzyloxyphenethylamine
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-Dibenzyloxyphenethylamine HCl (1.0 g, 2.6 mmol).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C using an ice bath. To this, add triethylamine (0.8 mL, 5.7 mmol, 2.2 eq) dropwise.

  • Acylation: In a separate flask, prepare a solution of acetyl chloride (0.2 mL, 2.8 mmol, 1.1 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

  • Workup: Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude N-acetyl-3,4-dibenzyloxyphenethylamine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.

Step 2: Debenzylation to Yield N-Acetyl-dopamine
  • Reaction Setup: Dissolve the purified N-acetyl-3,4-dibenzyloxyphenethylamine (from Step 1) in ethanol (25 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: To this solution, carefully add 10% Palladium on Carbon (Pd/C, 10 mol %).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates the progress of the reaction. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude N-acetyl-dopamine.

  • Purification: The crude product can be further purified by recrystallization or flash chromatography if necessary to obtain the final product with high purity.

Data Presentation

CompoundMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
3,4-Dibenzyloxyphenethylamine HCl383.911.0----
N-Acetyl-3,4-dibenzyloxyphenethylamine389.50-1.01To be determinedTo be determinedTo be determined
N-Acetyl-dopamine195.21-0.51To be determinedTo be determinedTo be determined

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of N-acetyl-dopamine.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acetyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely after use.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

By following this detailed protocol, researchers can successfully synthesize N-acetyl-dopamine, a potential prodrug of dopamine, and can adapt this methodology for the synthesis of other N-acyl derivatives for further investigation in the context of drug development for neurological disorders.

References

Application Notes and Protocols: In Vitro Experimental Use of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibenzyloxyphenethylamine hydrochloride is a phenethylamine derivative that serves as a key intermediate in the synthesis of various biologically active compounds.[1] Its structural similarity to endogenous neurotransmitters like dopamine and serotonin suggests its potential interaction with monoaminergic systems. Phenethylamine and its derivatives are known to exhibit a wide range of pharmacological activities, primarily targeting the central nervous system.[2][3] This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential interactions with dopamine and serotonin receptors. While specific experimental data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for characterizing phenethylamine derivatives.

Data Presentation

Due to the limited availability of specific in vitro data for this compound, the following tables provide an illustrative example of how to present such data for related phenethylamine compounds. Researchers are encouraged to use these templates to record their own experimental findings.

Table 1: Illustrative Receptor Binding Affinity Profile of a Phenethylamine Derivative

Receptor SubtypeRadioligandTest Compound Kᵢ (nM)Reference CompoundReference Compound Kᵢ (nM)
Dopamine D₂[³H]SpiperoneData to be determinedHaloperidol5.2
Dopamine D₃[³H]SpiperoneData to be determined(+)-7-OH-DPAT0.9
Serotonin 5-HT₂ₐ[³H]KetanserinData to be determinedKetanserin1.5
Serotonin 5-HT₂C[³H]MesulergineData to be determinedMesulergine2.1

Table 2: Illustrative Functional Activity of a Phenethylamine Derivative

Assay TypeReceptor SubtypeMeasured ResponseTest Compound EC₅₀/IC₅₀ (nM)Reference Agonist/AntagonistReference EC₅₀/IC₅₀ (nM)
Agonist AssayDopamine D₂cAMP InhibitionData to be determinedDopamine12.5
Antagonist AssaySerotonin 5-HT₂ₐIP₁ AccumulationData to be determinedKetanserin3.8

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the pharmacological profile of this compound.

Protocol 1: Dopamine D₂ Receptor Binding Assay

This protocol determines the binding affinity of this compound to the human dopamine D₂ receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human dopamine D₂ receptor

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol)

  • Non-specific determinant: Haloperidol (10 µM)

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D₂ cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of varying concentrations of this compound.

    • Add 50 µL of [³H]Spiperone (final concentration ~0.2 nM).

    • Add 100 µL of the prepared cell membrane suspension (final protein concentration ~10-20 µ g/well ).

    • Incubate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Serotonin 5-HT₂ₐ Receptor Functional Assay (IP₁ Accumulation)

This protocol assesses the functional activity (agonist or antagonist) of this compound at the human serotonin 5-HT₂ₐ receptor by measuring the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-coupled receptor activation.[4]

Materials:

  • CHO-K1 cells stably expressing the human serotonin 5-HT₂ₐ receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS).

  • Stimulation Buffer (e.g., from a commercial IP-One Tb kit).

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • IP-One Tb assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate conjugate).

  • 384-well white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1-5-HT₂ₐ cells to ~80-90% confluency.

    • Resuspend cells in culture medium and plate 10,000 cells/well in a 384-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Agonist Mode Assay:

    • Prepare serial dilutions of this compound and serotonin in stimulation buffer.

    • Remove the culture medium from the cells and add 10 µL of the compound dilutions.

    • Incubate for 60 minutes at 37°C.

  • Antagonist Mode Assay:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Add 5 µL of the compound dilutions to the cells and incubate for 15 minutes at 37°C.

    • Add 5 µL of serotonin (at its EC₈₀ concentration) to all wells except the basal control.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 5 µL of IP1-d2 conjugate to each well.

    • Add 5 µL of anti-IP1-cryptate conjugate to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • For agonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the EC₅₀.

    • For antagonist mode, plot the HTRF ratio against the log concentration of the test compound to determine the IC₅₀.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound 3,4-Dibenzyloxyphenethylamine hydrochloride Solution BindingAssay Receptor Binding Assay (e.g., Dopamine D2) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., Serotonin 5-HT2a) Compound->FunctionalAssay Membranes Receptor-Expressing Cell Membranes Membranes->BindingAssay Cells Receptor-Expressing Live Cells Cells->FunctionalAssay BindingData Determine Ki (Binding Affinity) BindingAssay->BindingData FunctionalData Determine EC50/IC50 (Potency/Efficacy) FunctionalAssay->FunctionalData

Caption: General workflow for in vitro characterization.

signaling_pathway cluster_d2 Dopamine D2 Receptor (Gi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq-coupled) D2_Ligand D2 Agonist D2_Receptor Dopamine D2 Receptor D2_Ligand->D2_Receptor Binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates AC Adenylate Cyclase Gi_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to HT2A_Ligand 5-HT2A Agonist HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Ligand->HT2A_Receptor Binds Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 ↑ IP3/DAG PLC->IP3 Leads to Ca ↑ Intracellular Ca2+ IP3->Ca

Caption: Potential GPCR signaling pathways for investigation.

References

Application Notes and Protocols: 3,4-Dibenzyloxyphenethylamine Hydrochloride in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,4-Dibenzyloxyphenethylamine hydrochloride as a key starting material for the synthesis of potent and selective dopaminergic ligands for Central Nervous System (CNS) research. Due to the lack of direct CNS activity of the title compound, this document focuses on its application as a synthetic precursor to generate well-characterized CNS-active molecules, such as dopamine and its analogs. Detailed protocols for the synthesis, in vitro characterization, and in vivo evaluation of these compounds are provided.

Introduction: A Versatile Precursor for Dopaminergic Ligands

This compound is a stable, crystalline solid that serves as an excellent precursor for the synthesis of a variety of phenethylamine-based CNS research chemicals. Its primary utility lies in the presence of benzyl protecting groups on the catechol hydroxyls. These protecting groups allow for chemical modifications on the phenethylamine backbone or the amino group without affecting the sensitive catechol moiety. Subsequent deprotection yields the desired 3,4-dihydroxyphenethylamine (dopamine) or its analogs, which are crucial neurotransmitters and targets for drug discovery in various neurological and psychiatric disorders.

The general workflow for utilizing this compound in CNS research is depicted below.

G A 3,4-Dibenzyloxyphenethylamine HCl (Starting Material) B Optional N-Functionalization (e.g., Alkylation, Acylation) A->B Modification C Catalytic Hydrogenolysis (Debenzylation) A->C Direct Deprotection B->C D Dopamine Analog (Final CNS-Active Compound) C->D E In Vitro CNS Studies (Receptor Binding, Functional Assays) D->E F In Vivo CNS Studies (Behavioral Models) D->F

Caption: Synthetic and screening workflow.

Synthetic Protocols

This section details the synthetic procedures for the preparation of dopamine hydrochloride from this compound.

Protocol: Synthesis of Dopamine Hydrochloride

This protocol describes the debenzylation of this compound via catalytic hydrogenation to yield dopamine hydrochloride.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol, anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filter apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr apparatus at 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Dissolve the residue in a minimal amount of methanol or ethanol and acidify with a solution of HCl in diethyl ether or isopropanol until the pH is acidic.

  • Induce crystallization by cooling the solution or by adding a non-polar co-solvent (e.g., diethyl ether) until a precipitate forms.

  • Collect the white crystalline solid by filtration, wash with a cold solvent, and dry under vacuum to yield pure dopamine hydrochloride.

In Vitro CNS Studies: Characterization of Synthesized Ligands

Once dopamine or its analogs are synthesized, their pharmacological properties can be characterized through a variety of in vitro assays. These assays are crucial for determining the affinity and functional activity of the compounds at their target receptors.

Dopamine Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a synthesized compound for specific dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅). This is typically measured as the inhibition constant (Kᵢ).

Protocol: Competitive Radioligand Binding Assay for Dopamine D₂ Receptors

Materials:

  • Cell membranes expressing human dopamine D₂ receptors

  • [³H]-Spiperone (radioligand)

  • Synthesized dopamine analog (test compound)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized dopamine analog.

  • In a 96-well plate, add the assay buffer, cell membranes, [³H]-Spiperone (at a concentration near its Kₔ), and varying concentrations of the test compound.

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Standard Dopaminergic Ligands at Human Dopamine Receptors

CompoundD₁D₂D₃D₄D₅
Dopamine25001500254501800
Apomorphine400302045300
Haloperidol2001.50.75150
Clozapine30015020020250
Quinpirole>100005015300>10000
SKF-3839310>10000>10000>100005

Note: These values are approximate and can vary depending on the experimental conditions.

Dopamine Receptor Functional Assays

Functional assays determine whether a synthesized compound acts as an agonist, antagonist, or partial agonist at a specific dopamine receptor.

Protocol: cAMP Assay for Dopamine D₁ Receptor Agonist Activity

D₁-like receptors (D₁ and D₅) are Gαₛ-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human dopamine D₁ receptor

  • Synthesized dopamine analog (test compound)

  • Dopamine (as a reference agonist)

  • SCH-23390 (as a reference antagonist)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and supplements

  • Phosphodiesterase inhibitor (e.g., IBMX)

Procedure:

  • Plate the D₁-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period.

  • Add varying concentrations of the synthesized dopamine analog or reference compounds to the wells.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).

G cluster_0 D1-like Receptor Signaling Dopamine Dopamine Agonist D1R D1 Receptor Dopamine->D1R Gs Gαs D1R->Gs activates AC Adenylate Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Caption: D₁-like receptor signaling pathway.

In Vivo CNS Studies: Behavioral Pharmacology

The in vivo effects of synthesized dopaminergic compounds can be assessed in animal models to understand their impact on behavior.

Protocol: Rodent Locomotor Activity Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous motor activity.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Synthesized dopamine analog

  • Vehicle (e.g., saline, DMSO)

  • Open field activity chambers equipped with infrared beams

  • Syringes and needles for injection

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the synthesized compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Immediately place each animal into an individual open field activity chamber.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes) using the automated tracking system.

  • Analyze the data by comparing the activity levels of the compound-treated group to the vehicle-treated group.

Table 2: Expected Behavioral Effects of Dopaminergic Agents in Rodent Models

Drug ClassBehavioral TestExpected Outcome
D₁/D₂ AgonistLocomotor ActivityHyperlocomotion
Rotational Behavior (6-OHDA lesioned)Contralateral rotations
D₂ AntagonistCatalepsy TestIncreased immobility time
Conditioned Place PreferenceBlockade of reward-induced preference

Conclusion

This compound is a valuable and versatile starting material for the synthesis of dopaminergic ligands for CNS research. By following the provided protocols for synthesis and deprotection, researchers can generate a library of dopamine analogs. The subsequent in vitro and in vivo characterization of these compounds, using the detailed methodologies, will enable the elucidation of their pharmacological profiles and their potential as probes for understanding the dopaminergic system or as lead compounds for the development of novel therapeutics for CNS disorders.

analytical methods for 3,4-Dibenzyloxyphenethylamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques for the characterization of 3,4-Dibenzyloxyphenethylamine hydrochloride is presented below for researchers, scientists, and professionals in drug development. This document outlines detailed application notes and protocols for various analytical methods.

Application Note: Characterization of this compound

1. Introduction

This compound is a substituted phenethylamine derivative. A thorough analytical characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive overview of the analytical methods for its characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

2. Physicochemical Properties

PropertyValue
Chemical Name 2-(3,4-bis(benzyloxy)phenyl)ethan-1-aminium chloride
Molecular Formula C₂₂H₂₄ClNO₂
Molecular Weight 381.88 g/mol
Chemical Structure (A chemical structure image would be placed here)
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method with UV detection is suitable for this purpose.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a concentration of 0.1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm and 275 nm.

    • Injection Volume: 10 µL.

Data Presentation:

ParameterExpected Value
Retention Time ~ 7.5 min
Purity > 98%
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of 3,4-Dibenzyloxyphenethylamine. Due to its hydrochloride salt form, derivatization or analysis of the free base is recommended to improve volatility.[1] The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.[2][3]

Experimental Protocol:

  • Sample Preparation (as free base):

    • Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate) to a pH of ~9.

    • Extract the free base with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for injection.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 m/z.

Data Presentation:

Ion (m/z)Relative IntensityProposed Fragment
345 Low[M]+ (free base)
254 Moderate[M - CH₂-Ar]+
151 Moderate[C₈H₉O₂]+
91 High[C₇H₇]+ (tropylium ion)
44 High[CH₂=NH₂]+ (from alpha-cleavage of the ethylamine side chain)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

    • Temperature: 25 °C.

Data Presentation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.4 br s3H-NH₃⁺
~ 7.5-7.3 m10HAromatic protons of benzyl groups
~ 7.0-6.8 m3HAromatic protons of the phenethylamine ring
~ 5.1 s4H-O-CH₂-Ar
~ 3.1 t2H-CH₂-NH₃⁺
~ 2.9 t2HAr-CH₂-

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 149-147 C-O (phenethylamine ring)
~ 137 Quaternary C (benzyl rings)
~ 130 Quaternary C (phenethylamine ring)
~ 129-127 Aromatic CH (benzyl rings)
~ 121-115 Aromatic CH (phenethylamine ring)
~ 70 -O-CH₂-Ar
~ 40 -CH₂-NH₃⁺
~ 32 Ar-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will exhibit characteristic absorptions for the ammonium group.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3030-2800 StrongN-H stretching (ammonium salt)
~ 3100-3000 MediumAromatic C-H stretching
~ 2950-2850 MediumAliphatic C-H stretching
~ 1600, 1510 MediumC=C stretching (aromatic rings)
~ 1610-1550 MediumN-H bending (ammonium salt)
~ 1260, 1030 StrongC-O stretching (aryl ether)

Visualization of Workflows

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_results Data Interpretation & Reporting Synthesis Synthesis of 3,4-Dibenzyloxyphenethylamine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Submission MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Sample Submission FTIR FTIR Spectroscopy Purification->FTIR Sample Submission HPLC HPLC-UV Analysis Purification->HPLC Sample Submission Structure Structure Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment HPLC->Purity Report Certificate of Analysis Structure->Report Purity->Report

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile/Water/Formic Acid) C Equilibrate HPLC System (C18 Column, 1 mL/min) A->C B Prepare Sample (1 mg/mL stock, dilute to 0.1 mg/mL) D Inject Sample (10 µL) B->D C->D E Data Acquisition (UV at 230 nm) D->E F Process Chromatogram (Integrate Peaks) E->F G Report Results (Retention Time, Purity %) F->G

References

HPLC analysis of 3,4-Dibenzyloxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 3,4-Dibenzyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed for the accurate quantification and purity assessment of this compound in research and drug development settings.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis. A reliable analytical method is crucial for monitoring reaction progress, assessing final product purity, and ensuring quality control. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The presence of two benzyl groups and a phenyl ring in the molecule allows for direct UV detection without the need for derivatization.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution, which allows for the efficient elution and sharp peak shape of the amine hydrochloride. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where the analyte exhibits significant absorption.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid (or other suitable buffer components like ammonium acetate)

    • 0.45 µm syringe filters

Preparation of Solutions
  • Mobile Phase Preparation:

    • Aqueous Component (A): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

    • Organic Component (B): Acetonitrile (HPLC grade).

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

HPLC Conditions

The following HPLC conditions are recommended as a starting point and may require optimization:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 60% B for 10 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time Approximately 10 minutes

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the linearity, accuracy, and precision. The following tables summarize the expected quantitative data.

Table 1: Calibration Data

Concentration (µg/mL)Peak Area (arbitrary units)
10Expected Value
25Expected Value
50Expected Value
100Expected Value
250Expected Value
Correlation Coefficient (r²) > 0.999

Table 2: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 3: Validation Summary

ParameterSpecificationExpected Result
Linearity (r²) ≥ 0.999Conforms
Accuracy (% Recovery) 98.0 - 102.0%Conforms
Precision (RSD%) ≤ 2.0%Conforms
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1To be determined

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the .

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase and Standards hplc_injection Inject into HPLC System prep_solutions->hplc_injection prep_sample Prepare Sample (Dissolve & Filter) prep_sample->hplc_injection separation Chromatographic Separation (C18) hplc_injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_params Key Method Parameters compound 3,4-Dibenzyloxyphenethylamine HCl properties Physicochemical Properties (Hydrophobicity, UV Absorbance) compound->properties method_dev HPLC Method Development properties->method_dev stationary_phase Stationary Phase (C18) method_dev->stationary_phase mobile_phase Mobile Phase (ACN/Buffered Water) method_dev->mobile_phase detection_wl Detection Wavelength (220 nm) method_dev->detection_wl validation Method Validation (Linearity, Accuracy, Precision) stationary_phase->validation mobile_phase->validation detection_wl->validation

Caption: Logical relationships in method development.

GC-MS protocol for 3,4-Dibenzyloxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3,4-Dibenzyloxyphenethylamine Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established procedures for the analysis of phenethylamine derivatives.

Introduction

3,4-Dibenzyloxyphenethylamine is a protected derivative of dopamine and an intermediate in the synthesis of various isoquinoline alkaloids. Accurate and reliable analytical methods are crucial for monitoring its purity and for its determination in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of primary amines like 3,4-dibenzyloxyphenethylamine by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and adsorption onto the chromatographic column.[1][2][3] To overcome these issues, derivatization of the primary amine group is typically required to increase volatility and improve chromatographic performance.[4][5] This application note details a GC-MS protocol involving derivatization with trifluoroacetic anhydride (TFAA).

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.

Sample Preparation and Derivatization

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (or other suitable solvent like acetonitrile)

  • Anhydrous sodium sulfate

  • Vials for derivatization and autosampler

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. From this stock, prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For samples containing this compound, dissolve a known quantity in a suitable solvent to achieve a concentration within the calibration range. If the sample is in a complex matrix, an appropriate extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) will be necessary.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a clean, dry vial, add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of the trifluoroacetyl derivative of 3,4-dibenzyloxyphenethylamine.

Parameter Value
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temperature280°C
Oven Temperature ProgramInitial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Range50 - 550 m/z
Solvent Delay3 min
Data Analysis
  • Identification: The identification of the derivatized 3,4-dibenzyloxyphenethylamine can be confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum is expected to show a molecular ion and characteristic fragmentation patterns for the trifluoroacetyl derivative.

  • Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the target compound against the concentration of the prepared standards. The concentration of the analyte in the samples can then be determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for 3,4-Dibenzyloxyphenethylamine HCl cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start with Sample dissolve Dissolve in Solvent start->dissolve derivatize Add TFAA & Heat dissolve->derivatize evaporate Evaporate to Dryness derivatize->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS analysis.

Expected Results

The derivatization of the primary amine with TFAA is expected to yield a less polar, more volatile compound that chromatographs well on a non-polar column like an HP-5MS. The resulting trifluoroacetamide will produce a characteristic mass spectrum upon electron impact ionization, which will be useful for confirmation of the analyte's identity. The exact retention time and mass fragmentation pattern should be determined experimentally by analyzing a pure standard.

Conclusion

The GC-MS protocol described in this application note provides a robust and reliable method for the analysis of this compound. The key to successful analysis is the derivatization of the polar amine group to improve its chromatographic properties. This method can be adapted for the analysis of other phenethylamine derivatives and can be validated for use in quality control and research and development settings.

References

Application Note: A General Protocol for Evaluating the Serotonin Receptor Binding Affinity of 3,4-Dibenzyloxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The serotonin (5-HT) receptor family, comprised of numerous G protein-coupled receptors (GPCRs), is a major target for therapeutic agents treating a wide range of psychiatric and neurological disorders.[1][2] Characterizing the interaction of novel compounds with these receptors is a critical step in drug discovery. Radioligand binding assays are a sensitive, gold-standard method for determining the affinity (Ki) of a test compound for a specific receptor.[2]

3,4-Dibenzyloxyphenethylamine HCl is a chemical intermediate used in the synthesis of bioactive compounds, including some that target the central nervous system.[3] While its direct, comprehensive pharmacological profile at serotonin receptors is not extensively documented in public literature, its structure warrants investigation. This document provides a detailed, generalized protocol for determining the binding affinity of 3,4-Dibenzyloxyphenethylamine HCl for the human serotonin 5-HT2A receptor, a key target in neuropsychiatry.[2][4] This protocol can be adapted for other serotonin receptor subtypes.

Hypothetical Data Presentation

Quantitative binding data for 3,4-Dibenzyloxyphenethylamine HCl is not currently available in published literature. The table below is presented as a template for data organization once experiments are performed. It includes data for a standard reference compound for quality control purposes.

Table 1: Serotonin Receptor Binding Affinity Profile

Test CompoundReceptor SubtypeRadioligandKi (nM)Hill Slope (nH)
3,4-Dibenzyloxyphenethylamine HCl Human 5-HT2A[³H]-KetanserinTo Be DeterminedTo Be Determined
Mianserin (Reference) Human 5-HT2A[³H]-Ketanserin1.5 ± 0.20.98 ± 0.05

Note: Data for the reference compound is representative. Ki values should be determined experimentally alongside the test compound.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor that primarily couples to the Gq/G11 signaling pathway.[2][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[1][2] This canonical pathway is central to the receptor's function.[1][2] The 5-HT2A receptor can also engage other pathways, including Gαi1 and β-arrestin, in a ligand-dependent manner, a phenomenon known as functional selectivity or biased signaling.[5][6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Serotonin (Agonist) Ligand->Receptor Binds Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of an unlabeled test compound (e.g., 3,4-Dibenzyloxyphenethylamine HCl) by measuring its ability to displace a specific radioligand from the human 5-HT2A receptor.

Materials and Reagents
  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[7]

  • Radioligand: [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Non-specific Binding (NSB) Agent: Mianserin (10 µM final concentration) or unlabeled Ketanserin.

  • Test Compound: 3,4-Dibenzyloxyphenethylamine HCl, prepared in a suitable vehicle (e.g., DMSO), with serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Filtration Plate: 96-well glass fiber filter plate (GF/C or GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.[9]

  • Scintillation Cocktail: Suitable for microplate scintillation counting.

  • Equipment: 96-well assay plates, multichannel pipettes, incubator, cell harvester (vacuum manifold), and a microplate scintillation counter.[2]

Assay Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents: - Membrane Dilution - Radioligand Solution - Test Compound Serial Dilutions start->prep setup Set Up 96-Well Assay Plate (Total, NSB, Test Compound Wells) prep->setup incubate Incubate Plate (e.g., 60 min at 27°C) setup->incubate filter Rapidly Filter Plate Contents (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Wash Buffer (3-4x) filter->wash dry Dry Filter Plate Completely wash->dry add_scint Add Scintillation Cocktail dry->add_scint count Count Radioactivity (CPM) (Microplate Scintillation Counter) add_scint->count analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Procedure
  • Preparation: Dilute the receptor membrane preparation in assay buffer to a final concentration of 5-10 µg of protein per well. Keep on ice.[8]

  • Assay Setup: In a 96-well plate, add components for a final volume of 200 µL per well.[2]

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM) + 100 µL diluted membrane suspension.[2][9]

    • Non-specific Binding (NSB): 50 µL Mianserin (for 10 µM final concentration) + 50 µL [³H]-Ketanserin + 100 µL diluted membrane suspension.

    • Test Compound: 50 µL of 3,4-Dibenzyloxyphenethylamine HCl serial dilutions + 50 µL [³H]-Ketanserin + 100 µL diluted membrane suspension.[2]

  • Incubation: Gently mix the plate and incubate for 60 minutes at 27°C to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2]

  • Washing: Wash the filters on the plate 3-4 times with an ice-cold wash buffer to remove any remaining unbound radioactivity.[2]

  • Counting: Dry the filter plate completely (e.g., under a lamp or in a low-heat oven). Once dry, add ~50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).[2]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific binding:

    • % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding.

  • Calculate the Inhibitory Constant (Ki):

    • Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation:[2]

    • Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] = Concentration of the radioligand ([³H]-Ketanserin) used.

        • Kd = Dissociation constant of the radioligand for the receptor. This must be determined in a separate saturation binding experiment.

References

Application of 3,4-Dibenzyloxyphenethylamine Hydrochloride in Medicinal Chemistry: A Keystone for Tetrahydroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

3,4-Dibenzyloxyphenethylamine hydrochloride serves as a crucial starting material in medicinal chemistry for the synthesis of complex heterocyclic structures, most notably 1,2,3,4-tetrahydroisoquinolines (THIQs). The dibenzyloxy-protected catechol moiety makes it an ideal precursor for creating molecules with potential activity at various biological targets, particularly within the central nervous system. The benzyl protecting groups are stable under a range of reaction conditions and can be readily removed in the final stages of a synthetic sequence to unmask the free catechol group, which is often a key pharmacophoric feature for receptor interaction.

The primary application of this compound lies in its use as a building block for THIQ derivatives, which are known to exhibit a wide range of pharmacological activities, including but not limited to, neuroprotective, anti-addictive, and anti-cancer properties. The synthesis of these derivatives often involves a two-step sequence: N-acylation of the primary amine of this compound, followed by an intramolecular cyclization reaction, such as the Bischler-Napieralski or Pictet-Spengler reactions. The resulting 6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline core can then be further modified at various positions to explore structure-activity relationships (SAR) and optimize for desired biological effects. For instance, substitution at the 1-position of the THIQ ring system has been a key strategy in the development of novel therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Phenylcycloalkyl)-Substituted 6,7-Dihydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinolines

This protocol describes a general method for the synthesis of therapeutically relevant 1-(1-phenylcycloalkyl)-substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinolines, starting from this compound. The key steps involve N-acylation followed by a Bischler-Napieralski cyclization, reduction, and debenzylation.

Step 1: N-Acylation of 3,4-Dibenzyloxyphenethylamine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired 1-phenylcycloalkanecarbonyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-phenylcycloalkanecarbonyl)-3,4-dibenzyloxyphenethylamine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acylated product from Step 1 in a suitable solvent like acetonitrile.

  • Add phosphorus oxychloride (POCl3) (typically 2-3 eq).

  • Heat the reaction mixture at reflux for 3 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide) to a pH of ~9-10.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(1-phenylcycloalkyl)-6,7-dibenzyloxy-3,4-dihydroisoquinoline.

Step 3: Reduction of the Dihydroisoquinoline

  • Dissolve the crude dihydroisoquinoline from Step 2 in a suitable solvent like methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4) (typically 1.5-2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate to give the crude 1-(1-phenylcycloalkyl)-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline.

Step 4: N-Alkylation (Optional)

  • If the final product requires an N-alkyl group other than hydrogen, dissolve the product from Step 3 in a suitable solvent (e.g., acetonitrile or DMF).

  • Add a suitable base (e.g., potassium carbonate or sodium hydride) followed by the desired alkyl halide (e.g., methyl iodide, ethyl bromide).

  • Stir the reaction at an appropriate temperature until completion.

  • Work up the reaction by quenching with water and extracting the product into an organic solvent.

  • Purify the crude product by chromatography.

Step 5: Debenzylation to Yield the Final Product

  • Dissolve the benzylated tetrahydroisoquinoline from Step 3 or 4 in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final 1-(1-phenylcycloalkyl)-6,7-dihydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline.

  • The final product can be purified by crystallization or chromatography.

Data Presentation

Table 1: Summary of Synthetic Yields

StepProductTypical Yield (%)
1. N-AcylationN-(1-phenylcycloalkanecarbonyl)-3,4-dibenzyloxyphenethylamine85-95
2. Bischler-Napieralski Cyclization1-(1-phenylcycloalkyl)-6,7-dibenzyloxy-3,4-dihydroisoquinoline60-75
3. Reduction1-(1-phenylcycloalkyl)-6,7-dibenzyloxy-1,2,3,4-tetrahydroisoquinoline80-90
4. Debenzylation1-(1-phenylcycloalkyl)-6,7-dihydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline70-85

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions used.

Mandatory Visualization

Synthesis_Workflow A 3,4-Dibenzyloxyphenethylamine hydrochloride B N-Acylation (1-Phenylcycloalkanecarbonyl chloride, Et3N) A->B C N-Acylated Intermediate B->C D Bischler-Napieralski Cyclization (POCl3) C->D E 3,4-Dihydroisoquinoline Intermediate D->E F Reduction (NaBH4) E->F G 1,2,3,4-Tetrahydroisoquinoline Intermediate F->G H Debenzylation (H2, Pd/C) G->H I Final Product: 1-(1-Phenylcycloalkyl)-6,7-dihydroxy- 2-alkyl-1,2,3,4-tetrahydroisoquinoline H->I

Caption: Synthetic workflow for 1-(1-phenylcycloalkyl)-substituted tetrahydroisoquinolines.

Bischler_Napieralski_Mechanism cluster_0 Activation and Cyclization cluster_1 Rearomatization Amide N-Acyl-3,4-dibenzyloxyphenethylamine POCl3 POCl3 Intermediate1 Vilsmeier-like Intermediate Amide->Intermediate1 + POCl3 Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium - (OPOCl2)- Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Cyclized_Intermediate Cyclized Cationic Intermediate Cyclization->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation Product 6,7-Dibenzyloxy-3,4-dihydroisoquinoline Deprotonation->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction.

Application Notes and Protocols for the Laboratory Preparation of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3,4-Dibenzyloxyphenethylamine Hydrochloride, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a four-step process commencing with the benzylation of protocatechuic aldehyde, followed by a Henry condensation, reduction of the resulting nitrostyrene, and concluding with the formation of the hydrochloride salt.

Experimental Protocols

This synthesis is divided into four main stages:

  • Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

  • Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene

  • Step 3: Synthesis of 3,4-Dibenzyloxyphenethylamine (Free Base)

  • Step 4: Preparation of this compound

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This procedure outlines the protection of the hydroxyl groups of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) using benzyl chloride.

Materials:

  • Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve protocatechuic aldehyde (1.0 eq) in DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • With vigorous stirring, add benzyl chloride (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol to yield 3,4-dibenzyloxybenzaldehyde as a white to off-white solid.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
3,4-Dibenzyloxybenzaldehyde318.3791-9485-95
Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene

This step involves a Henry condensation reaction between 3,4-dibenzyloxybenzaldehyde and nitromethane.

Materials:

  • 3,4-Dibenzyloxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 3,4-dibenzyloxybenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (10 eq) and ammonium acetate (2.0 eq).[1]

  • Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Pour the mixture into a beaker of ice-water and stir for 30 minutes.

  • Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude 3,4-dibenzyloxy-β-nitrostyrene can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield bright yellow crystals.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
3,4-Dibenzyloxy-β-nitrostyrene361.39~140-150 (estimated)70-85
Step 3: Synthesis of 3,4-Dibenzyloxyphenethylamine (Free Base)

The reduction of the nitrostyrene to the corresponding phenethylamine is achieved using lithium aluminum hydride (LiAlH₄).

Materials:

  • 3,4-Dibenzyloxy-β-nitrostyrene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Stirring apparatus

  • Ice bath

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • 15% Sodium hydroxide solution

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • In a three-neck flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Dissolve 3,4-dibenzyloxy-β-nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.[2]

  • A granular white precipitate should form. Stir the mixture for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dibenzyloxyphenethylamine free base as an oil or low-melting solid.

Compound Molecular Weight ( g/mol ) Physical State Typical Yield (%)
3,4-Dibenzyloxyphenethylamine333.43Oil/Low-melting solid60-80
Step 4: Preparation of this compound

The final step is the formation of the stable hydrochloride salt from the free base.

Materials:

  • 3,4-Dibenzyloxyphenethylamine (free base)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Stirring apparatus

  • pH paper or meter

Procedure:

  • Dissolve the crude 3,4-dibenzyloxyphenethylamine free base in anhydrous diethyl ether or isopropanol.

  • While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl dropwise, or a saturated solution of HCl in isopropanol) until the pH of the solution becomes acidic (pH ~ 2-3).

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield (%)
This compound369.88131-133>90

Visualizations

experimental_workflow start Start Materials: Protocatechuic Aldehyde Benzyl Chloride step1 Step 1: Benzylation (Protection of OH groups) start->step1 intermediate1 3,4-Dibenzyloxybenzaldehyde step1->intermediate1 step2 Step 2: Henry Condensation (with Nitromethane) intermediate1->step2 intermediate2 3,4-Dibenzyloxy-β-nitrostyrene step2->intermediate2 step3 Step 3: Reduction (LiAlH4) intermediate2->step3 intermediate3 3,4-Dibenzyloxyphenethylamine (Free Base) step3->intermediate3 step4 Step 4: Salt Formation (with HCl) intermediate3->step4 end_product Final Product: 3,4-Dibenzyloxyphenethylamine HCl step4->end_product

Caption: Overall experimental workflow for the synthesis.

reaction_pathway reactant1 Protocatechuic Aldehyde intermediate1 3,4-Dibenzyloxybenzaldehyde reactant1->intermediate1 reactant2 Benzyl Chloride reactant2->intermediate1 reagent1 K2CO3, DMF reagent1->intermediate1 intermediate1->reagent1 intermediate2 3,4-Dibenzyloxy-β-nitrostyrene intermediate1->intermediate2 reactant3 Nitromethane reactant3->intermediate2 reagent2 NH4OAc, Acetic Acid reagent2->intermediate2 intermediate2->reagent2 intermediate3 3,4-Dibenzyloxyphenethylamine intermediate2->intermediate3 reagent3 1. LiAlH4, THF 2. H2O, NaOH reagent3->intermediate3 intermediate3->reagent3 product 3,4-Dibenzyloxyphenethylamine HCl intermediate3->product reagent4 HCl reagent4->product product->reagent4

Caption: Chemical reaction pathway for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dibenzyloxyphenethylamine hydrochloride, with a focus on improving reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address specific experimental challenges.

Synthesis Issues

Q1: My reductive amination reaction is showing low conversion of the starting material, 3,4-dibenzyloxyphenylacetaldehyde. What are the likely causes?

A1: Low conversion in the reductive amination step can be attributed to several factors:

  • Inefficient Imine Formation: The initial condensation between 3,4-dibenzyloxyphenylacetaldehyde and the ammonia source to form the imine intermediate may be incomplete.

  • Inactive Reducing Agent: The chosen reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling.

  • Suboptimal Reaction pH: The pH of the reaction medium is crucial for both imine formation and the stability of the reducing agent.

  • Steric Hindrance: The bulky benzyl protecting groups may sterically hinder the approach of the reagents.

Solutions:

  • Optimize Imine Formation: Consider pre-forming the imine by stirring the aldehyde and ammonia source (e.g., ammonium acetate) together for a period before adding the reducing agent. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.

  • Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. Sodium cyanoborohydride is generally more stable under mildly acidic conditions compared to sodium borohydride.

  • Control pH: Maintain the reaction pH within a weakly acidic range (typically pH 5-6) to facilitate imine formation without significantly decomposing the reducing agent.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or slightly increasing the temperature may help overcome steric hindrance and improve conversion.

Q2: I am observing the formation of a significant amount of a side-product that appears to be the alcohol resulting from the reduction of the starting aldehyde. How can I minimize this?

A2: The formation of 3,4-dibenzyloxyphenylethanol is a common side reaction where the starting aldehyde is directly reduced by the hydride reagent.

Solutions:

  • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards aldehydes and ketones at neutral or slightly acidic pH compared to sodium borohydride (NaBH₄). It selectively reduces the protonated imine intermediate.[1]

  • Two-Step, One-Pot Procedure: First, allow the imine to form by reacting the aldehyde and amine source. Once imine formation is confirmed (e.g., by TLC or IR spectroscopy), then introduce the reducing agent. This temporal separation of the reaction steps can significantly reduce aldehyde reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is another mild and selective reducing agent that is often effective in minimizing aldehyde reduction.[1]

Q3: My final product yield is low after the hydrochloride salt formation and purification steps. What are potential causes and solutions?

A3: Low yields during the final work-up and purification can result from several issues:

  • Incomplete Salt Formation: The addition of hydrochloric acid may not be sufficient to precipitate all of the freebase product as the hydrochloride salt.

  • Product Loss During Extraction: The freebase form of the product may have some solubility in the aqueous layer during the work-up, leading to losses.

  • Difficulties in Crystallization: The hydrochloride salt may be slow to crystallize or may form an oil, making isolation difficult.

Solutions:

  • Optimize HCl Addition: Carefully control the stoichiometry of HCl addition. It is often beneficial to dissolve the freebase in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and then add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

  • Minimize Aqueous Contact: During the work-up of the freebase, use saturated brine solutions to wash the organic layer, which can reduce the amount of product lost to the aqueous phase.

  • Promote Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. Cooling the solution to 0-4 °C can improve the yield of precipitated salt.

Purification Issues

Q4: The purity of my final this compound product is lower than expected, even after recrystallization. What are the potential impurities?

A4: Potential impurities can include:

  • Unreacted Starting Materials: 3,4-dibenzyloxyphenylacetaldehyde may still be present.

  • Side-Products: The corresponding alcohol from aldehyde reduction (3,4-dibenzyloxyphenylethanol) is a common impurity.

  • Over-alkylation Products: In some cases, secondary or tertiary amines can form if the newly formed primary amine reacts with another molecule of the aldehyde.

Solutions:

  • Recrystallization Solvent System: Experiment with different solvent systems for recrystallization to effectively remove specific impurities. A mixture of solvents, such as ethanol/diethyl ether or methanol/ethyl acetate, can often provide better purification than a single solvent.

  • Column Chromatography of the Freebase: Prior to salt formation, the crude freebase can be purified by column chromatography on silica gel. It is important to use a solvent system that is slightly basic (e.g., by adding a small amount of triethylamine to the eluent) to prevent the amine from strongly adsorbing to the acidic silica gel.

  • Acid-Base Extraction: An acid-base work-up can be effective. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the amine into the aqueous layer. The aqueous layer can then be basified and the purified freebase re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common synthetic route involves a two-step process:

  • Protection of the hydroxyl groups: 3,4-Dihydroxyphenethylamine is reacted with benzyl chloride in the presence of a base to protect the two hydroxyl groups as benzyl ethers.

  • Reductive Amination: 3,4-Dibenzyloxyphenylacetaldehyde is reacted with an ammonia source (e.g., ammonia, ammonium acetate) to form an imine, which is then reduced in situ to the desired primary amine using a suitable reducing agent (e.g., sodium cyanoborohydride). The resulting freebase is then converted to the hydrochloride salt.

Q2: Which reducing agents are most suitable for the reductive amination step?

A2: Several reducing agents can be used, with the choice depending on the specific reaction conditions and the desire to minimize side reactions. A comparison is provided in the table below.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final amine product. Staining with a potassium permanganate solution can help visualize the spots.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Benzyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium borohydride and sodium cyanoborohydride are flammable solids and can react with water or acid to produce flammable hydrogen gas. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas upon contact with strong acids.

  • Always wear safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol; pH 7-9Inexpensive, readily availableCan reduce the starting aldehyde, sensitive to acidic pH
Sodium Cyanoborohydride (NaBH₃CN) [1]Methanol, Ethanol; pH 5-6Selective for the imine, stable in weakly acidic conditionsToxic (releases HCN with strong acid), more expensive
Sodium Triacetoxyborohydride (NaBH(OAc)₃) [1]Dichloromethane, Dichloroethane; often with acetic acidMild, selective, does not require strict pH controlMore expensive, can be moisture sensitive
Catalytic Hydrogenation (H₂/Pd-C) Ethanol, Methanol; H₂ atmosphere"Green" reagent, high yields possibleRequires specialized equipment (hydrogenator), potential for debenzylation

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of 3,4-Dibenzyloxyphenylacetaldehyde

  • To a solution of 3,4-dibenzyloxyphenylacetaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium borohydride (1.5 eq) in a small amount of methanol and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3,4-dibenzyloxyphenethylamine freebase.

Protocol 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 3,4-dibenzyloxyphenethylamine freebase in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • Continue the addition until a precipitate is formed and no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway Start 3,4-Dibenzyloxyphenylacetaldehyde + NH4OAc Imine Imine Intermediate Start->Imine Condensation Product 3,4-Dibenzyloxyphenethylamine (Freebase) Imine->Product Reduction (e.g., NaBH4) Salt 3,4-Dibenzyloxyphenethylamine HCl Product->Salt HCl Addition

Caption: Synthetic pathway for 3,4-Dibenzyloxyphenethylamine HCl.

Troubleshooting_Workflow Start Low Yield or Purity? CheckConversion Low Conversion of Aldehyde? Start->CheckConversion Yes SideProduct Aldehyde Reduction Side-Product? Start->SideProduct No OptimizeImine Optimize Imine Formation: - Pre-formation - Dehydrating agent CheckConversion->OptimizeImine Yes CheckReagent Check Reducing Agent Activity CheckConversion->CheckReagent Yes ControlpH Control Reaction pH (5-6) CheckConversion->ControlpH Yes PurificationIssue Issues During Purification? SideProduct->PurificationIssue No ChangeReducer Use Selective Reducer (e.g., NaBH3CN, STAB) SideProduct->ChangeReducer Yes OptimizeWorkup Optimize Work-up: - Control HCl addition - Use brine wash PurificationIssue->OptimizeWorkup Yes Recrystallize Recrystallize with Different Solvents PurificationIssue->Recrystallize Yes Chromatography Purify Freebase via Column Chromatography PurificationIssue->Chromatography Yes

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships Yield Overall Yield Purity Product Purity ImineFormation Imine Formation Efficiency ImineFormation->Yield ReductionSelectivity Reduction Selectivity ReductionSelectivity->Yield ReductionSelectivity->Purity WorkupEfficiency Work-up & Purification Efficiency WorkupEfficiency->Yield WorkupEfficiency->Purity ReactionpH Reaction pH ReactionpH->ImineFormation ReactionpH->ReductionSelectivity ReducingAgent Choice of Reducer ReducingAgent->ReductionSelectivity ReactionTime Reaction Time ReactionTime->ImineFormation PurificationMethod Purification Method PurificationMethod->Purity PurificationMethod->WorkupEfficiency

Caption: Key parameter relationships affecting yield and purity.

References

Technical Support Center: Purification of Crude 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,4-Dibenzyloxyphenethylamine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem Potential Cause Solution
Low Yield of Purified Product 1. Incomplete precipitation/crystallization: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Product loss during transfers: Multiple transfer steps can lead to cumulative loss of material. 3. Suboptimal pH for precipitation: If precipitating the hydrochloride salt from the free base, the pH may not be acidic enough.1. Optimize solvent system: Use a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Consider solvent systems like ethanol/water, methanol/water, or isopropanol/diethyl ether. Perform small-scale solubility tests to determine the ideal system. Cool the solution slowly and then in an ice bath to maximize crystal formation. 2. Minimize transfers: Plan the experimental workflow to reduce the number of times the product is transferred between vessels. Use a minimal amount of solvent to rinse glassware. 3. Ensure complete protonation: When precipitating the hydrochloride salt, ensure the solution is sufficiently acidic (pH < 2) by adding ethereal HCl or bubbling HCl gas.
Oily Product Instead of Crystals 1. Presence of impurities: Impurities can inhibit crystal lattice formation. Common impurities may include unreacted starting materials or byproducts from the synthesis. 2. Supersaturation: The solution is too concentrated, preventing orderly crystal growth. 3. Cooling too rapidly: Rapid cooling can lead to the separation of an oil rather than crystals.1. Pre-purification: If the crude product is very impure, consider a preliminary purification step such as column chromatography before recrystallization. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of pure product can also initiate crystallization. 3. Slow cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath.
Colored Impurities in Final Product 1. Carryover from the reaction: The synthesis may have produced colored byproducts. 2. Degradation of the compound: The compound may be sensitive to air, light, or heat.1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Work under inert atmosphere: If the compound is suspected to be air-sensitive, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon). Protect the compound from light by wrapping the flask in aluminum foil.
Inconsistent Melting Point 1. Presence of solvent: The purified product may still contain residual solvent from the recrystallization. 2. Polymorphism: The compound may exist in different crystalline forms with different melting points. 3. Remaining impurities: The product may not be completely pure.1. Thorough drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating during drying can also help, but be cautious of the compound's stability. 2. Controlled crystallization: Consistent crystallization conditions (solvent, cooling rate) can help to obtain a single polymorph. 3. Repeat purification: If impurities are suspected, a second recrystallization or another purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, potential impurities in crude this compound can be inferred from common synthetic pathways for similar molecules. These may include:

  • Unreacted starting materials: Such as 3,4-dihydroxyphenethylamine or benzyl halides.

  • Partially benzylated intermediates: For example, 3-hydroxy-4-benzyloxyphenethylamine or 4-hydroxy-3-benzyloxyphenethylamine.

  • Byproducts of side reactions: These can vary depending on the specific reagents and conditions used in the synthesis.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For phenethylamine hydrochlorides, polar protic solvents or mixtures are often a good starting point. Consider the following:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Mixed solvent systems: A combination of a solvent in which the compound is soluble (e.g., a hot alcohol) and an anti-solvent in which it is poorly soluble (e.g., water, diethyl ether, or hexane) can be effective. A common technique is to dissolve the crude product in a minimal amount of hot alcohol and then add the anti-solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.

Q3: How can I remove baseline impurities that co-crystallize with my product?

A3: If simple recrystallization is ineffective, column chromatography is a recommended next step. A silica gel column with a suitable solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the amine) can effectively separate closely related impurities. After chromatography, the hydrochloride salt can be reformed by dissolving the purified free base in a suitable solvent and adding a solution of HCl in ether or bubbling with HCl gas.

Q4: My purified product is a free base, but I need the hydrochloride salt. How do I convert it?

A4: To convert the purified 3,4-Dibenzyloxyphenethylamine free base to its hydrochloride salt, follow this general procedure:

  • Dissolve the purified free base in a dry, non-polar organic solvent such as diethyl ether or dichloromethane.

  • Slowly add a solution of hydrogen chloride in diethyl ether (ethereal HCl) or bubble dry HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Experimental Protocols

General Recrystallization Protocol

This protocol provides a general methodology for the recrystallization of crude this compound. The specific solvent and volumes should be optimized based on small-scale solubility tests.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube gently to see if the solid dissolves. If it dissolves, allow it to cool to see if crystals form. If the solid is too soluble at room temperature or insoluble when hot, try a different solvent or a mixed solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities Remove pure_solution Hot Pure Solution hot_filtration->pure_solution Keep cool_solution Slow Cooling pure_solution->cool_solution filtration Vacuum Filtration cool_solution->filtration crystals Pure Crystals wash_crystals Wash with Cold Solvent crystals->wash_crystals mother_liquor Mother Liquor (Impurities) filtration->crystals filtration->mother_liquor Discard dry_crystals Dry Under Vacuum wash_crystals->dry_crystals final_product Purified Product dry_crystals->final_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Purification Attempt outcome Unsatisfactory Result? start->outcome low_yield Low Yield outcome->low_yield Yes oily_product Oily Product outcome->oily_product Yes colored_product Colored Product outcome->colored_product Yes success Pure Product outcome->success No solution_yield Optimize Solvent Minimize Transfers low_yield->solution_yield solution_oil Pre-purify Slow Cooling Seed Crystals oily_product->solution_oil solution_color Charcoal Treatment Inert Atmosphere colored_product->solution_color solution_yield->start Retry solution_oil->start Retry solution_color->start Retry

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3,4-Dibenzyloxyphenethylamine Hydrochloride in solution for researchers, scientists, and drug development professionals. The information is based on general principles of chemical stability for similar compounds and established analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of a this compound solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. For amine hydrochlorides, a slightly acidic pH is often optimal for stability.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for structurally similar compounds include hydrolysis, oxidation, and photolysis. Forced degradation studies are recommended to identify the specific degradation products and establish the intrinsic stability of the molecule.[1]

Q3: What are the recommended storage conditions for a solution of this compound?

A3: To enhance the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8°C). For long-term storage, freezing may be an option, depending on the solvent used.

  • Light Protection: Store in amber vials or in a dark environment to prevent photolytic degradation.[1]

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can minimize oxidative degradation.

  • Proper Sealing: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen.[1]

Troubleshooting Guides

Issue: Precipitation or cloudiness is observed in the this compound solution.

  • Possible Cause 1: Low Solubility: The concentration of the solution may exceed the solubility of the compound in the chosen solvent at the storage temperature.

    • Troubleshooting Step: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, consider diluting the solution or using a co-solvent to improve solubility.

  • Possible Cause 2: pH Shift: A change in the pH of the solution could affect the solubility of the amine hydrochloride, potentially causing the free base to precipitate.

    • Troubleshooting Step: Measure the pH of the solution. If it has shifted significantly, adjust it back to the optimal range using a suitable buffer.

  • Possible Cause 3: Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

    • Troubleshooting Step: Analyze the precipitate and the supernatant using an appropriate analytical technique like HPLC or LC-MS to identify the components.

Issue: Inconsistent or unexpected results in experiments using the solution.

  • Possible Cause: Degradation of the Compound: The active compound may have degraded over time, leading to a lower effective concentration and the presence of interfering degradation products.

    • Troubleshooting Step 1: Prepare a fresh solution of this compound and repeat the experiment.

    • Troubleshooting Step 2: Analyze the aged solution using a stability-indicating method (e.g., HPLC) to determine the concentration of the parent compound and identify any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[2][3]

Objective: To generate potential degradation products and identify the degradation pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature.[1]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).[1]

    • Photostability: Expose the stock solution to a controlled light source that provides both UV and visible output, as per ICH Q1B guidelines.[1][2]

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Data Presentation:

Stress ConditionTemperature (°C)Duration (hours)Reagent% DegradationNo. of DegradantsRRT of Major Degradant
Acid Hydrolysis60240.1 M HCl
Base Hydrolysis25240.1 M NaOH
Oxidation25243% H₂O₂
Thermal6024None
Photolytic25-Light Source
Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.[4]

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Methodology:

  • Initial Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the λmax).

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the mobile phase gradient, pH, and/or organic modifier to achieve adequate separation between the parent compound and all degradation products.

    • Ensure the peak for the parent compound is pure, which can be verified using a PDA detector.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Data Presentation:

ParameterOptimized Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient(Example) 0-5 min: 20% B, 5-20 min: 20-80% B, 20-25 min: 80% B
Flow Rate1.0 mL/min
Detection Wavelength(To be determined) nm
Column Temperature30°C
Injection Volume10 µL

Visualizations

G Figure 1: General Workflow for Stability Testing cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis A Prepare Stock Solution of 3,4-Dibenzyloxyphenethylamine HCl B Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating Analytical Method (e.g., HPLC) B->C D Prepare Solution for Stability Study C->D E Store Solution under Defined Conditions (e.g., 2-8°C, protected from light) D->E F Analyze Samples at Specific Time Points E->F G Quantify Parent Compound and Degradation Products F->G H Determine Rate of Degradation and Shelf-Life G->H

Caption: General workflow for assessing the stability of a compound in solution.

G Figure 2: Potential Degradation Pathways cluster_degradation Degradation Products Parent 3,4-Dibenzyloxyphenethylamine Hydrochloride Hydrolysis Hydrolysis Products (e.g., cleavage of benzyl ethers) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., N-oxide formation) Parent->Oxidation [O] Photolysis Photolytic Products Parent->Photolysis

Caption: Potential degradation pathways for 3,4-Dibenzyloxyphenethylamine HCl.

References

Technical Support Center: Synthesis of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dibenzyloxyphenethylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound, focusing on a common synthetic route: the benzylation of 3,4-dihydroxybenzaldehyde, followed by a Henry reaction with nitromethane, and subsequent reduction of the nitrostyrene intermediate.

dot

Troubleshooting workflow for the synthesis of 3,4-Dibenzyloxyphenethylamine HCl.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities found in the final this compound product?

A1: Common impurities can originate from any of the synthetic steps. These may include:

  • Starting materials: Unreacted 3,4-dibenzyloxybenzaldehyde or 3,4-dibenzyloxy-β-nitrostyrene.

  • Intermediates: The hydroxylamine or oxime species from incomplete reduction of the nitrostyrene.

  • Side-products: Mono-benzylated phenethylamine or products resulting from over-reduction or side reactions of the starting materials.

  • Reagents and solvents: Residual solvents used during the synthesis and purification steps.

Q2: How can I best monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Step-Specific Questions

Step 1: Benzylation of 3,4-Dihydroxybenzaldehyde

Q3: My benzylation reaction is incomplete, and I see a significant amount of mono-benzylated product. What should I do?

A3: This is a common issue. To drive the reaction to completion and favor the formation of the di-benzylated product, you can:

  • Increase the equivalents of the benzyl halide (e.g., benzyl bromide or chloride).

  • Ensure you are using a sufficient amount of base (e.g., potassium carbonate) to deprotonate both hydroxyl groups.

  • Increase the reaction time and/or temperature.

Step 2: Henry Reaction

Q4: The Henry reaction is giving a low yield of the desired 3,4-dibenzyloxy-β-nitrostyrene. What are the likely causes?

A4: Low yields in the Henry reaction can be due to several factors:

  • Catalyst: The choice and amount of catalyst (e.g., ammonium acetate) are crucial.[1]

  • Reaction Conditions: The reaction is reversible, and the dehydration of the intermediate nitroaldol to the nitrostyrene often requires elevated temperatures.[1]

  • Side Reactions: Polymerization of the product can occur, especially at high temperatures or with strong bases.[1]

Step 3: Reduction of 3,4-Dibenzyloxy-β-nitrostyrene

Q5: During the LiAlH4 reduction, I am observing impurities that I suspect are the corresponding hydroxylamine or oxime. How can I avoid this?

A5: The formation of hydroxylamine and oxime intermediates is a known possibility with incomplete reduction of nitroalkenes by LiAlH4. To ensure complete reduction to the amine:

  • Use a sufficient excess of fresh, high-quality LiAlH4.

  • Ensure the reaction goes to completion by monitoring with TLC.

  • Consider increasing the reaction time or performing the reaction at reflux in a suitable solvent like THF.

Q6: I am having difficulty with the workup of the LiAlH4 reduction, resulting in a low yield of the final product. Any suggestions?

A6: The workup of LiAlH4 reactions can be challenging due to the formation of aluminum salts. A careful and standardized quenching procedure, such as the Fieser workup (sequential addition of water, then aqueous sodium hydroxide, then more water), is recommended. After quenching, it is important to adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent.

Quantitative Data Summary

ParameterStep 1: BenzylationStep 2: Henry ReactionStep 3: ReductionFinal Product
Typical Yield 85-95%70-85%[2]75-90%[3]>98% (after purification)
Common Purity (crude) ~90%~80%~85%-
Potential Impurities (%) Mono-benzylated aldehyde (5-10%)Unreacted aldehyde (5-15%), Nitroaldol intermediate (variable)Hydroxylamine/Oxime (5-10%)-

Experimental Protocols

Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene (Henry Reaction)

This protocol is based on typical procedures for the Henry-Knoevenagel condensation.[4]

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-dibenzyloxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and a suitable solvent such as glacial acetic acid.[2]

  • Catalyst Addition: Add ammonium acetate (0.25-0.3 eq) as the catalyst.[4]

  • Reaction: Heat the mixture to reflux (around 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may crystallize out. If so, filter the solid and wash with cold ethanol. If not, pour the mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or a similar solvent.

Synthesis of 3,4-Dibenzyloxyphenethylamine (LiAlH4 Reduction)

This protocol is based on established methods for the reduction of nitrostyrenes with lithium aluminum hydride.[3]

  • Reagents and Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (LiAlH4) (typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrostyrene: Dissolve the 3,4-dibenzyloxy-β-nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitoring: Monitor the reaction by TLC until the nitrostyrene is no longer detectable.

  • Workup (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams. Stir vigorously until a granular precipitate forms.

  • Isolation: Filter the solid aluminum salts and wash them thoroughly with THF or another suitable solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation of the hydrochloride salt is complete.

  • Purification: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

References

troubleshooting Bischler-Napieralski reaction for isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bischler-Napieralski Isoquinoline Synthesis

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of 3,4-dihydroisoquinolines and their subsequent conversion to isoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and what is it used for?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to produce 3,4-dihydroisoquinolines.[1][2] This reaction is a fundamental method for synthesizing the isoquinoline core, a structure found in numerous alkaloids and pharmaceutical compounds.[3] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form the corresponding aromatic isoquinolines.[1][4]

Q2: My reaction yield is low or the reaction is failing. What are the common causes?

Low yields in the Bischler-Napieralski reaction can often be attributed to one of the following factors:

  • Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic properties of the aromatic ring.[1] Electron-withdrawing groups on the ring will impede the cyclization, whereas electron-donating groups facilitate the reaction.[1][5]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be effective enough to promote cyclization.[1]

  • Inappropriate Reaction Conditions : The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1][4]

  • Competing Side Reactions : A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative as a side product.[1][6]

Q3: How do I choose the right dehydrating agent for my substrate?

The selection of the dehydrating agent is crucial and depends on the reactivity of your substrate.[1]

  • For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most frequently used reagent and is generally sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates : A more potent dehydrating agent is required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic and effective choice for these more challenging substrates.[1][2][7] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][3]

  • For a Milder, Modern Approach : A system using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can provide higher yields under milder conditions (e.g., -20 °C to room temperature).[1][3] This approach is compatible with a broader range of substrates.[1]

Q4: I'm observing a significant amount of a styrene-like side product. How can I prevent this?

The formation of styrene derivatives occurs via a retro-Ritter reaction, where the nitrilium ion intermediate fragments.[1][6] This is especially common when the resulting styrene is highly conjugated.[1] To mitigate this side reaction, consider the following:

  • Use of Nitrile as a Solvent : Employing a nitrile solvent that corresponds to the nitrile that would be eliminated can shift the equilibrium away from the retro-Ritter pathway. However, this can be an expensive option.[6]

  • Alternative Chemistry : A procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation.[1][6]

Q5: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

Tar formation is typically a result of polymerization or decomposition at high temperatures.[4] To prevent this:

  • Control the Temperature : Carefully manage the reaction temperature. A gradual increase to the target temperature may be beneficial.

  • Monitor Reaction Time : Closely monitor the reaction's progress using TLC or LC-MS and stop the reaction as soon as the starting material has been consumed to prevent overheating and decomposition.[4]

  • Ensure Proper Stirring : Use a sufficient volume of solvent to maintain a mobile, stirrable reaction mixture.[4]

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring is not sufficiently activated (lacks electron-donating groups).Use a more potent dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, consider a modern, milder protocol with Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not strong enough for the substrate.If POCl₃ alone is not effective, try a mixture of P₂O₅ and POCl₃.[1]
Incomplete Reaction The reaction time is too short or the temperature is too low.Increase the reaction temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to find the optimal reaction time.[1]
Formation of Styrene Side Product The retro-Ritter reaction is competing with the desired cyclization.Use the corresponding nitrile as a solvent to shift the equilibrium.[6] Consider using oxalyl chloride to form an N-acyliminium intermediate that is less prone to fragmentation.[1][6]
Tar Formation The starting material or product is decomposing at high temperatures or with prolonged reaction times.Monitor the reaction closely by TLC and stop it once the starting material is consumed.[4] Ensure adequate solvent is used to maintain a stirrable mixture.[4]

Experimental Protocols

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may need optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen), add an anhydrous solvent such as toluene or acetonitrile.[4]

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition can be exothermic and may require cooling with an ice bath.[4]

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates and often provides higher yields under milder conditions.[1]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]

  • Add 2-chloropyridine (2.0 equiv) to the solution.[1]

  • Cool the mixture to -20 °C.[1]

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]

  • Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

  • Proceed with a standard aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visual Guides

Bischler_Napieralski_Mechanism cluster_main Bischler-Napieralski Reaction Pathway cluster_side Side Reaction Start β-Arylethylamide Amide_Activation Amide Activation (+ Dehydrating Agent, e.g., POCl3) Start->Amide_Activation Nitrilium Nitrilium Ion Intermediate Amide_Activation->Nitrilium Cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) Nitrilium->Cyclization Dihydroisoquinoline_Cation Dihydroisoquinoline Cation Cyclization->Dihydroisoquinoline_Cation Product 3,4-Dihydroisoquinoline Dihydroisoquinoline_Cation->Product Deprotonation Nitrilium_Side Nitrilium Ion Intermediate Side_Product Styrene Derivative (via Retro-Ritter) Nitrilium_Side->Side_Product Fragmentation

Caption: Mechanism of the Bischler-Napieralski reaction and a competing side reaction.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Cause1 Deactivated Aromatic Ring? Start->Cause1 Cause2 Ineffective Dehydrating Agent? Cause1->Cause2 No Sol1 Use Stronger Agent (P₂O₅/POCl₃ or Tf₂O) Cause1->Sol1 Yes Cause3 Side Product (Styrene) Observed? Cause2->Cause3 No Cause2->Sol1 Yes Cause4 Tar Formation? Cause3->Cause4 No Sol3 Use Nitrile Solvent or Oxalyl Chloride Method Cause3->Sol3 Yes Sol4 Monitor Reaction Time/Temp Ensure Sufficient Solvent Cause4->Sol4 Yes Success Improved Yield Sol1->Success Sol2 Switch to Milder, Modern Protocol (Tf₂O) Sol2->Success Sol3->Success Sol4->Success

Caption: A workflow for troubleshooting common issues in the Bischler-Napieralski reaction.

Reagent_Selection_Logic Start Substrate Analysis Check_Ring Aromatic Ring Electronics? Start->Check_Ring Electron_Rich Electron-Rich (e.g., with -OMe) Check_Ring->Electron_Rich Donating Groups Electron_Neutral Electron-Neutral or Deficient Check_Ring->Electron_Neutral Withdrawing Groups Reagent1 Use POCl₃ (Standard Conditions) Electron_Rich->Reagent1 Acid_Sensitive Acid-Sensitive Functional Groups? Electron_Neutral->Acid_Sensitive Reagent2 Use P₂O₅ in POCl₃ or PPA (Harsh) Acid_Sensitive->Reagent2 No Reagent3 Use Tf₂O / 2-Chloropyridine (Mild Conditions) Acid_Sensitive->Reagent3 Yes

Caption: Logic for selecting the appropriate dehydrating agent based on substrate properties.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3,4-Dibenzyloxyphenethylamine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and reliable synthetic pathway involves a three-step process:

  • Protection of the hydroxyl groups: 3,4-Dihydroxybenzaldehyde (protocatechualdehyde) is reacted with benzyl chloride in the presence of a base to form 3,4-Dibenzyloxybenzaldehyde.

  • Henry Reaction (Nitroaldol Condensation): The resulting aldehyde undergoes a condensation reaction with nitromethane to yield 3,4-Dibenzyloxy-β-nitrostyrene.

  • Reduction of the Nitrostyrene: The nitrostyrene intermediate is then reduced to the corresponding phenethylamine, which is subsequently converted to its hydrochloride salt.

Q2: Which reduction method is most effective for converting 3,4-Dibenzyloxy-β-nitrostyrene to the desired amine?

A2: Several reduction methods are effective, with the choice often depending on available equipment and safety considerations. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and high-yielding method.[1][2] Chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) in combination with a catalyst like copper(II) chloride are also widely used.[3][4] LiAlH₄ is a very powerful reducing agent but requires strict anhydrous conditions and careful handling. The NaBH₄/CuCl₂ system is considered a milder and safer alternative.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. After the reduction and work-up, the free amine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol), and then treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) to precipitate the hydrochloride salt.[5] The resulting solid can be collected by filtration, washed with a cold solvent, and dried. For phenolic compounds, isolation may also involve column chromatography.[3]

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Key safety precautions include:

  • Handling of Reagents: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Nitromethane is flammable and toxic. Strong reducing agents like LiAlH₄ are pyrophoric and react violently with water.

  • Reaction Conditions: Catalytic hydrogenation involves flammable hydrogen gas and requires the use of appropriate pressure equipment and careful handling to prevent catalyst ignition.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Low Yield in the Synthesis of 3,4-Dibenzyloxybenzaldehyde
Potential Cause Suggested Solution
Incomplete reactionEnsure an adequate excess of benzyl chloride and a suitable base (e.g., potassium carbonate, sodium bicarbonate) are used.[7] Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side reactionsUse purified 3,4-dihydroxybenzaldehyde. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Product loss during work-upOptimize the extraction and washing steps to minimize loss of the product in the aqueous phase. Ensure complete removal of the solvent during the concentration step.
Inefficient Henry Reaction
Potential Cause Suggested Solution
Suboptimal catalyst/baseThe choice of base is critical. Weak bases like ammonium acetate are commonly used.[3] For some substrates, stronger bases may be required, but this can also promote side reactions.
Unfavorable reaction equilibriumUse a Dean-Stark apparatus to remove water formed during the reaction, which can drive the equilibrium towards the product.
Low reaction temperatureThe reaction often requires heating (reflux) to proceed at a reasonable rate.[3]
Incomplete Reduction of 3,4-Dibenzyloxy-β-nitrostyrene
Potential Cause Suggested Solution
Catalytic Hydrogenation:
Inactive catalystUse fresh, high-quality palladium on carbon. Ensure the catalyst is not exposed to poisons (e.g., sulfur compounds).
Insufficient hydrogen pressureIncrease the hydrogen pressure within the safe limits of the equipment. Typical pressures range from atmospheric to several atmospheres.[1][2]
Poor substrate solubilityChoose a solvent system in which the nitrostyrene is soluble. A mixture of ethanol and an acid like HCl is often effective.[1][2]
Chemical Reduction (LiAlH₄ or NaBH₄):
Deactivated reducing agentUse freshly opened or properly stored LiAlH₄ or NaBH₄. LiAlH₄ is particularly sensitive to moisture.
Insufficient equivalents of reducing agentUse a sufficient molar excess of the reducing agent. For nitrostyrene reduction, a significant excess is often required.
Low reaction temperatureWhile the initial addition may be done at a lower temperature, the reaction often requires reflux to go to completion.[3]
Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is oily and does not crystallizeEnsure the free amine is completely dry before adding the HCl solution. Try different solvents for the salt formation and crystallization. Seeding with a small crystal of the product can induce crystallization.
Product is discoloredTreat the solution of the free amine with activated charcoal before salt formation to remove colored impurities. Recrystallize the final hydrochloride salt from a suitable solvent system.
Low recovery of the hydrochloride saltEnsure the pH of the solution is sufficiently acidic to fully protonate the amine. Cool the solution thoroughly to maximize precipitation. Use a minimal amount of cold solvent for washing the filtered product.

Experimental Protocols

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This protocol is adapted from standard benzylation procedures of catechols.[7][8]

Materials:

  • 3,4-Dihydroxybenzaldehyde (protocatechualdehyde)

  • Benzyl chloride

  • Potassium carbonate (or Sodium bicarbonate)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl chloride (2.2 eq).

  • Stir the mixture at room temperature or gentle heat (e.g., 40-60 °C) for 12-24 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3,4-Dibenzyloxybenzaldehyde by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene (Henry Reaction)

This protocol is based on general procedures for the Henry reaction.[3][9][10]

Materials:

  • 3,4-Dibenzyloxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 3,4-Dibenzyloxybenzaldehyde (1.0 eq), nitromethane (a large excess, e.g., 10 eq), and ammonium acetate (1.2 eq).

  • Add glacial acetic acid to act as a solvent and catalyst.

  • Heat the mixture to reflux (around 100 °C) for 2-4 hours. The solution will typically darken in color.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude 3,4-Dibenzyloxy-β-nitrostyrene from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Step 3: Reduction of 3,4-Dibenzyloxy-β-nitrostyrene and Formation of the Hydrochloride Salt

Materials:

  • 3,4-Dibenzyloxy-β-nitrostyrene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a hydrogenation vessel, dissolve 3,4-Dibenzyloxy-β-nitrostyrene (1.0 eq) in ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).

  • Add a stoichiometric amount of concentrated HCl.

  • Pressurize the vessel with hydrogen gas (e.g., 1-3 atm) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool to crystallize the this compound.

  • Alternatively, the free base can be obtained by neutralizing the filtrate and extracting with an organic solvent, followed by precipitation of the hydrochloride salt by adding ethereal HCl.

Materials:

  • 3,4-Dibenzyloxy-β-nitrostyrene

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (for work-up)

  • Sodium hydroxide

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of LiAlH₄ (a significant excess, e.g., 4-5 eq) in anhydrous diethyl ether or THF.

  • Slowly add a solution of 3,4-Dibenzyloxy-β-nitrostyrene in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Collect the this compound by filtration, wash with cold ether, and dry.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzyl Protection cluster_step2 Step 2: Henry Reaction cluster_step3 Step 3: Reduction & Salt Formation start1 3,4-Dihydroxybenzaldehyde reagent1 Benzyl Chloride, K2CO3, DMF start1->reagent1 Protection product1 3,4-Dibenzyloxybenzaldehyde reagent1->product1 reagent2 Nitromethane, NH4OAc, Acetic Acid product1->reagent2 Condensation product2 3,4-Dibenzyloxy-β-nitrostyrene reagent2->product2 reagent3 Reducing Agent (e.g., H2/Pd-C or LiAlH4) product2->reagent3 Reduction product3 3,4-Dibenzyloxyphenethylamine reagent3->product3 reagent4 HCl product3->reagent4 Salt Formation final_product 3,4-Dibenzyloxyphenethylamine HCl reagent4->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Product Formation start->side_products workup_loss Loss During Work-up start->workup_loss optimize_cond Optimize Conditions (Temp, Time, Stoichiometry) incomplete_rxn->optimize_cond purify_reagents Purify Starting Materials side_products->purify_reagents optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Dibenzyloxyphenethylamine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown over time. What is the likely cause?

A1: A color change to yellow or brown is a common indicator of degradation, particularly oxidation. The phenethylamine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1] It is recommended to prepare fresh solutions and store them protected from light and air, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could these be?

A2: Unexpected peaks are likely degradation products. Depending on the storage and experimental conditions, these could arise from hydrolysis, oxidation, or photolysis. Common degradation pathways include cleavage of the benzyl ether groups to form the corresponding catecholic phenethylamine (3,4-dihydroxyphenethylamine), oxidation of the primary amine, or reactions involving the aromatic rings.

Q3: What are the optimal storage conditions for this compound, both in solid form and in solution?

A3:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is ideal for long-term storage.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use amber vials to protect from light and store at low temperatures (2-8°C or frozen).[1] The choice of solvent can also impact stability; ensure the solvent is of high purity and degassed if the compound is particularly sensitive to oxidation.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Work with fresh solutions.

  • Protect samples from light by using amber glassware or covering with aluminum foil.

  • Avoid high temperatures unless required by the experimental protocol.

  • If performing reactions sensitive to oxidation, use degassed solvents and maintain an inert atmosphere.

  • Control the pH of your solutions, as both strongly acidic and basic conditions can promote degradation.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Prepare a new solution from the solid compound and repeat the experiment.

    • Verify Purity: If possible, check the purity of the solid material and the freshly prepared solution using a suitable analytical method like HPLC-UV.

    • Standardize Storage: Implement and adhere to a strict storage protocol for your solutions (e.g., refrigerated, protected from light, limited time before use).

Issue 2: Formation of Precipitate in Solution
  • Possible Cause 1: The concentration of the solution exceeds the solubility of the compound in the chosen solvent.

    • Troubleshooting Steps:

      • Verify the solubility of this compound in your solvent system.

      • Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation.

  • Possible Cause 2: The precipitate is a less soluble degradation product.

    • Troubleshooting Steps:

      • Analyze the precipitate and the supernatant separately to identify the components.

      • Review your experimental conditions to identify potential stressors (e.g., light, heat, pH) that could be causing degradation.

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under forced degradation conditions:

  • Acid/Base Hydrolysis: Cleavage of the benzyl ether linkages is a likely pathway, particularly under strongly acidic conditions, to yield 3,4-dihydroxyphenethylamine and benzyl alcohol. Benzyl ethers are generally stable to basic conditions.[2][3]

  • Oxidation: The primary amine of the phenethylamine backbone is susceptible to oxidation, which could lead to the formation of an imine, followed by hydrolysis to an aldehyde (3,4-dibenzyloxyphenylacetaldehyde) and subsequent oxidation to a carboxylic acid (3,4-dibenzyloxyphenylacetic acid).[1] The benzyl groups can also be oxidized.

  • Photolysis: Exposure to UV light can provide the energy to initiate cleavage of the benzyl ethers or other radical-mediated degradation pathways.[4]

  • Thermal Degradation: At elevated temperatures, various decomposition pathways may be initiated, including cleavage of the benzyl ethers and degradation of the phenethylamine side chain.[5]

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product(s)
0.1 M HCl (60°C, 24h)15.2%23,4-Dihydroxyphenethylamine
0.1 M NaOH (60°C, 24h)5.8%1Minor unidentified polar impurity
3% H₂O₂ (RT, 24h)25.5%33,4-Dibenzyloxyphenylacetaldehyde
Heat (80°C, 48h)12.1%2Multiple minor products
Photolytic (UV light, 24h)18.9%3Benzyl alcohol, Benzaldehyde

Table 2: HPLC Purity Analysis Under Different Storage Conditions

Storage ConditionPurity after 7 daysPurity after 30 days
Room Temperature (exposed to light)92.3%85.1%
Room Temperature (in dark)97.5%94.2%
Refrigerated (2-8°C, in dark)99.2%98.5%
Frozen (-20°C, in dark)>99.8%>99.8%

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place a solution of the compound in a sealed vial in an oven at 80°C. A solid sample should also be tested under the same conditions.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette or other UV-transparent container to a calibrated UV light source.

  • Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterization: If significant degradation is observed, use LC-MS or other appropriate techniques to identify the structure of the degradation products.[6][7]

Visualizations

G Figure 1: Proposed Degradation Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 3,4-Dibenzyloxyphenethylamine acid_prod 3,4-Dihydroxyphenethylamine parent->acid_prod H⁺/H₂O benzyl_alc Benzyl Alcohol parent->benzyl_alc H⁺/H₂O aldehyde 3,4-Dibenzyloxyphenylacetaldehyde parent->aldehyde [O] photo_prod1 Benzyl Radical parent->photo_prod1 photo_prod2 Phenethylamine Radical parent->photo_prod2 acid 3,4-Dibenzyloxyphenylacetic Acid aldehyde->acid [O]

Caption: Proposed degradation pathways for 3,4-Dibenzyloxyphenethylamine HCl.

G Figure 2: Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions stress->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze characterize Characterize Degradants (LC-MS, NMR) analyze->characterize Degradation > 10% pathway Propose Degradation Pathways characterize->pathway

Caption: Workflow for forced degradation studies.

References

Technical Support Center: 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability assessment of 3,4-Dibenzyloxyphenethylamine hydrochloride (CAS RN: 1699-56-5).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C is advisable for long-term storage. The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric gases.

Q2: Why is it important to store the compound under an inert atmosphere?

A2: The amine group in phenethylamines is susceptible to oxidation, and the compound can also react with carbon dioxide in the air. Storing the compound under an inert atmosphere, such as argon or nitrogen, minimizes these degradation pathways, thereby preserving its purity and stability.

Q3: My sample of this compound has developed a yellowish tint. What could be the cause?

A3: A yellowish discoloration is a common indicator of oxidation. This can occur due to prolonged exposure to air (oxygen) and/or light. It is advisable to use a fresh, properly stored stock for experiments where purity is critical.

Q4: I've noticed a white solid forming around the cap of the vial. What is this?

A4: Phenethylamines are basic compounds and can react with atmospheric carbon dioxide (CO2) to form the corresponding carbonate salt, which is a white solid. This indicates that the container may not have been sealed properly. To prevent this, ensure the vial is tightly capped immediately after use and consider storage in a desiccator.

Troubleshooting Guide

Problem Probable Cause Solution
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Discard the discolored material if purity is critical. For future prevention, store the compound in a tightly sealed amber vial under an inert atmosphere and in a refrigerator.
Formation of a White Precipitate Reaction with atmospheric carbon dioxide to form a carbonate salt.While the bulk material may still be usable, the precipitate is an impurity. To prevent this, handle the compound under an inert atmosphere, ensure the container is tightly sealed, and consider storing it in a desiccator.
Inconsistent Experimental Results Potential degradation of the compound leading to lower effective concentration or interference from degradation products.Prepare fresh stock solutions for each experiment. If using older stock, verify its purity by an appropriate analytical method (e.g., HPLC) before use.
Poor Solubility The hydrochloride salt should be soluble in water.[1] Poor solubility could indicate degradation or the presence of insoluble impurities.Filter the solution to remove any particulate matter. If solubility issues persist with a new, properly stored sample, re-evaluate the choice of solvent for your specific application.

Stability Data

Due to the limited availability of specific stability data for this compound, the following table is presented as a template based on general stability principles for phenethylamine derivatives. Researchers are encouraged to perform their own stability studies for critical applications.

Table 1: Illustrative Stability of this compound Under Various Storage Conditions

Storage Condition Time Point Purity (%) Appearance
-20°C, Dark, Inert Atmosphere 0 Months>98%White to off-white solid
6 Months>98%No change
12 Months>98%No change
2-8°C, Dark, Inert Atmosphere 0 Months>98%White to off-white solid
6 Months>97%No change
12 Months>96%No change
Room Temperature, Light, Air 0 Months>98%White to off-white solid
1 Month<95%Slight yellowing
3 Months<90%Noticeable yellowing/browning

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of this compound in Solution

This protocol outlines a method to evaluate the stability of the compound in a chosen solvent under specific storage conditions.[2]

1. Materials:

  • This compound (high purity)

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution relevant to the intended use)

  • Amber glass HPLC vials with PTFE-lined caps

  • Calibrated HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, ensuring each is filled to a consistent volume.

  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).

  • Initial Analysis (T=0): Immediately analyze a set of vials to establish the initial purity and concentration as the baseline.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a set of vials from each storage condition.

  • Sample Analysis: Allow refrigerated or frozen samples to equilibrate to room temperature before analysis by HPLC or LC-MS.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the T=0 baseline to determine the percentage of degradation. Analyze for the appearance of new peaks, which would indicate degradation products.

Visualizations

G cluster_storage Storage and Handling Workflow start Receive Compound store Store in tightly sealed container at 2-8°C, protected from light start->store dispense Dispense under inert atmosphere (if possible) store->dispense use Use in experiment dispense->use re_seal Immediately re-seal container use->re_seal end_use End of Experiment use->end_use re_seal->store Return to storage

Caption: Recommended workflow for the storage and handling of this compound.

G cluster_degradation Potential Oxidative Degradation Pathway phenethylamine 3,4-Dibenzyloxyphenethylamine imine Intermediate Imine phenethylamine->imine + O2 aldehyde 3,4-Dibenzyloxy- phenylacetaldehyde imine->aldehyde + H2O acid 3,4-Dibenzyloxy- phenylacetic acid aldehyde->acid + [O]

Caption: A potential oxidative degradation pathway for phenethylamines.

References

Technical Support Center: Synthesis of 3,4-Dibenzyloxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dibenzyloxyphenethylamine HCl. Our aim is to help you navigate potential challenges and avoid common side reactions to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3,4-dibenzyloxyphenethylamine HCl?

A common and effective route involves a two-step process starting from 3,4-dibenzyloxybenzaldehyde. The first step is a Henry reaction with nitromethane to form 3,4-dibenzyloxy-β-nitrostyrene. The second step is the reduction of the nitrostyrene intermediate to the desired phenethylamine, which is then converted to its hydrochloride salt.

Q2: What are the critical parameters to control during the Henry reaction (Step 1)?

The Henry reaction is base-catalyzed and reversible.[1] Key parameters to control include the choice and amount of base, reaction temperature, and solvent. Primary amines are often used as catalysts for the reaction between benzaldehydes and nitromethane. To favor the formation of the nitrostyrene, the reaction often requires heating to facilitate the dehydration of the intermediate β-nitro alcohol.[1] Using nitromethane as the solvent can be effective, though it may lead to slower reaction times.[2]

Q3: Which reducing agent is most suitable for the reduction of 3,4-dibenzyloxy-β-nitrostyrene (Step 2)?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of β-nitrostyrenes to phenethylamines, capable of reducing both the nitro group and the carbon-carbon double bond.[3][4] However, it is a strong reagent and requires careful handling under anhydrous conditions. Alternative, milder reducing agents like sodium borohydride in combination with a transition metal salt (e.g., CuCl₂) can also be effective and may offer better functional group tolerance.[5]

Q4: Can the benzyl protecting groups be cleaved during the synthesis?

While benzyl ethers are generally stable, harsh reaction conditions can potentially lead to their cleavage. During the reduction with LiAlH₄, it is important to control the reaction temperature and duration to minimize the risk of debenzylation. Catalytic hydrogenation, another common reduction method, is generally not suitable for this step as it would cleave the benzyl protecting groups.

Q5: How can I purify the final product, 3,4-dibenzyloxyphenethylamine HCl?

The final product is typically purified by recrystallization.[6][7][8][9][10] The crude phenethylamine free base obtained after the reduction and work-up is first converted to its hydrochloride salt by treatment with hydrochloric acid. A suitable solvent or solvent system for recrystallization should be chosen where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below, allowing for the formation of pure crystals upon cooling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3,4-dibenzyloxyphenethylamine HCl.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Henry Reaction (Step 1) - Incomplete reaction due to insufficient catalyst or reaction time. - Reversibility of the reaction.[1] - Side reactions such as polymerization of the nitrostyrene product.[1]- Optimize the amount of base catalyst (e.g., ammonium acetate). - Increase the reaction time and/or temperature to drive the dehydration of the intermediate. - Use a solvent system that allows for the removal of water, for example, by azeotropic distillation.[2]
Formation of Impurities in Henry Reaction - Presence of unreacted 3,4-dibenzyloxybenzaldehyde. - Formation of the intermediate β-nitro alcohol. - Polymerization of the nitrostyrene product.[1]- Monitor the reaction progress by TLC to ensure complete consumption of the starting aldehyde. - Ensure adequate heating to promote dehydration to the nitrostyrene. - Avoid excessively high temperatures or prolonged reaction times that can favor polymerization.
Incomplete Reduction of Nitrostyrene (Step 2) - Insufficient amount of reducing agent (e.g., LiAlH₄). - Deactivation of the reducing agent due to moisture.- Use a sufficient excess of the reducing agent. - Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products During Reduction - Formation of hydroxylamine or other partially reduced intermediates.[5] - Potential for debenzylation under harsh conditions.- Ensure complete reduction by optimizing reaction time and temperature. - Consider using a milder reducing system if debenzylation is observed. - Careful work-up is crucial to quench the reaction and isolate the desired amine.
Difficulty in Product Crystallization - Presence of impurities that inhibit crystallization. - Inappropriate solvent for recrystallization.- Purify the crude product by column chromatography before crystallization if significant impurities are present. - Screen different solvents or solvent mixtures to find the optimal conditions for recrystallization. The ideal solvent should dissolve the product well when hot but poorly when cold.[6][9][10]

Quantitative Data Summary

The following tables provide representative data for the synthesis of 3,4-dibenzyloxyphenethylamine HCl. Please note that actual yields and purity may vary depending on the specific experimental conditions and scale.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsTypical Yield (%)Typical Purity (%)
1Henry Reaction3,4-Dibenzyloxybenzaldehyde, Nitromethane, Ammonium Acetate75-85>95 (Nitrostyrene)
2Reduction3,4-Dibenzyloxy-β-nitrostyrene, LiAlH₄65-75>98 (after purification)

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4-DibenzyloxybenzaldehydeC₂₁H₁₈O₃318.3791-93
3,4-Dibenzyloxy-β-nitrostyreneC₂₂H₁₉NO₄373.39125-127
3,4-Dibenzyloxyphenethylamine HClC₂₂H₂₄ClNO₂381.89188-190

Experimental Protocols

Step 1: Synthesis of 3,4-Dibenzyloxy-β-nitrostyrene
  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3,4-dibenzyloxybenzaldehyde in a 10-fold excess of nitromethane, which also serves as the solvent.[1]

  • Catalyst Addition: Add 0.2-0.3 equivalents of ammonium acetate to the solution.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield yellow crystals.

Step 2: Synthesis of 3,4-Dibenzyloxyphenethylamine HCl
  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare a suspension of 3-4 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 1 equivalent of 3,4-dibenzyloxy-β-nitrostyrene in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the nitrostyrene is completely consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation of Free Base: Filter the resulting precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3,4-dibenzyloxyphenethylamine free base as an oil.

  • Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum. The 3,4-dibenzyloxyphenethylamine HCl can be further purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reduction and Salt Formation Start 3,4-Dibenzyloxybenzaldehyde + Nitromethane Henry Henry Reaction (Base Catalyst, Heat) Start->Henry 1. Intermediate1 3,4-Dibenzyloxy-β-nitrostyrene Henry->Intermediate1 2. Reduction Reduction (LiAlH4) Intermediate1->Reduction Intermediate2 3,4-Dibenzyloxyphenethylamine (Free Base) Reduction->Intermediate2 3. Salt_Formation Salt Formation (HCl) Intermediate2->Salt_Formation 4. Final_Product 3,4-Dibenzyloxyphenethylamine HCl Salt_Formation->Final_Product 5.

Caption: Workflow for the synthesis of 3,4-dibenzyloxyphenethylamine HCl.

Troubleshooting_Logic cluster_henry Henry Reaction Issues cluster_reduction Reduction Issues cluster_purification Purification Issues Start Low Yield or Impurities? Check_Catalyst Check Catalyst Amount and Reaction Time Start->Check_Catalyst Step 1 Check_Reagent Ensure Anhydrous Conditions and Sufficient LiAlH4 Start->Check_Reagent Step 2 Recrystallization_Solvent Screen for Optimal Recrystallization Solvent Start->Recrystallization_Solvent Final Product Check_Temp Ensure Sufficient Heating for Dehydration Check_Catalyst->Check_Temp Check_Purity Analyze for Starting Material/Intermediates Check_Temp->Check_Purity Check_Debenzylation Monitor for Debenzylation Side Product Check_Reagent->Check_Debenzylation Check_Workup Optimize Quenching and Extraction Check_Debenzylation->Check_Workup Pre_Purify Consider Column Chromatography Recrystallization_Solvent->Pre_Purify

References

Technical Support Center: Recrystallization of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 3,4-Dibenzyloxyphenethylamine hydrochloride. The following information is designed to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for recrystallizing this compound?

A1: A standard recrystallization procedure involves six key steps:

  • Solvent Selection: Conduct solubility tests to identify a suitable solvent or solvent system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at or near its boiling point.

  • Cooling: Allow the saturated solution to cool slowly and without disturbance to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Filtration: Collect the formed crystals by vacuum filtration.

  • Washing: Rinse the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of the solvent.[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For amine hydrochlorides, polar solvents such as ethanol, methanol, or mixtures with water are often good starting points. It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system (two miscible solvents) can be very effective. One solvent should readily dissolve the compound (soluble solvent), while the other should dissolve it poorly (insoluble solvent). The crude product is dissolved in a minimum amount of the hot "soluble solvent," and the "insoluble solvent" is then added dropwise until the solution becomes cloudy. A few drops of the "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly from a supersaturated solution.[4]- Add a small amount of additional solvent to the hot solution to decrease saturation. - Reheat the solution and allow it to cool more slowly. - Consider using a lower-boiling point solvent. - If impurities are the cause, consider a preliminary purification step like charcoal treatment.[4]
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid, preventing nucleation.- Evaporate some of the solvent to increase the concentration of the solute. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Ensure the solution is cooled slowly and undisturbed.
Low Yield of Crystals Too much solvent was used during dissolution or washing.[1] The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.- Use the absolute minimum amount of hot solvent for dissolution. - Ensure the solvent used for washing is ice-cold and used sparingly. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Check the filtrate for any precipitate; if present, re-filter.
Crystals are Colored or Impure Insoluble impurities were not removed. Soluble impurities co-precipitated with the product. The cooling was too rapid, trapping impurities.[4]- Perform a hot filtration step to remove insoluble impurities before cooling. - Ensure slow cooling to allow for selective crystallization. - Consider treating the hot solution with activated charcoal to remove colored impurities. - A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Solubility Testing

To determine a suitable recrystallization solvent, the following procedure should be followed for a range of candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, water, and mixtures thereof).

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.

  • If the solid does not dissolve in approximately 3 mL of solvent at room temperature, heat the mixture gently in a water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise until the solid dissolves completely. Record the volume and temperature.

  • Allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form.

The ideal solvent will dissolve the compound in a reasonable volume at high temperature but will result in significant crystal formation upon cooling.

Data Presentation: Solubility Testing Table

Researchers should use the following table to record their solubility testing results.

Solvent Solubility at Room Temp. (mg/mL) Solubility at Boiling Temp. (mg/mL) Observations Upon Cooling
Example: Ethanol
Example: Water
Example: Ethanol/Water (9:1)

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Crystal Formation dissolve->cool No insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product Troubleshooting_Decision_Tree start Recrystallization Attempted oiling_out Did the compound 'oil out'? start->oiling_out no_crystals Did crystals form upon cooling? oiling_out->no_crystals No solution1 Add more solvent, cool slower oiling_out->solution1 Yes low_yield Was the yield low? no_crystals->low_yield Yes solution2 Concentrate solution, scratch flask, add seed crystal no_crystals->solution2 No impure Are the crystals impure/colored? low_yield->impure No solution3 Use less solvent, wash with minimal ice-cold solvent low_yield->solution3 Yes solution4 Use charcoal, recrystallize again slowly impure->solution4 Yes success Successful Recrystallization impure->success No solution1->start solution2->start solution3->start solution4->start

References

Validation & Comparative

A Comparative Guide to 3,4-Dibenzyloxyphenethylamine Hydrochloride and Other Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,4-Dibenzyloxyphenethylamine hydrochloride and other phenethylamine derivatives, focusing on their receptor binding affinities, functional activities, and the experimental methodologies used to characterize these compounds. Due to the limited publicly available pharmacological data for this compound, this guide leverages structure-activity relationship (SAR) principles within the phenethylamine class to provide a predictive comparison.

Introduction to Phenethylamines

Phenethylamines are a broad class of compounds based on the phenethylamine skeleton, which includes a phenyl ring attached to an amino group via a two-carbon chain. This chemical scaffold is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances. The pharmacological effects of substituted phenethylamines are diverse and are determined by the nature and position of substituents on the phenyl ring, the ethylamine side chain, and the amino group. These modifications influence the compound's affinity and efficacy at various G-protein coupled receptors (GPCRs) and monoamine transporters.

This compound: A Structural Overview

This compound is a phenethylamine derivative characterized by the presence of two large benzyloxy groups at the 3 and 4 positions of the phenyl ring. This compound is primarily documented as a chemical intermediate in the synthesis of more complex molecules, including β3 adrenergic receptor agonists and dopamine prodrugs. The bulky benzyloxy substituents are expected to significantly influence its interaction with biological targets compared to phenethylamines with smaller or no substitutions at these positions.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, in nM) of several representative phenethylamine derivatives at key monoamine receptors. Lower Ki values indicate higher binding affinity. The profile for this compound is predicted based on SAR principles.

Compound5-HT₂ₐ (Ki, nM)5-HT₂C (Ki, nM)DAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)TAAR1 (Ki, nM)α₁ₐ (Ki, nM)
3,4-Dibenzyloxyphenethylamine HCl (Predicted) Low Affinity (>10,000)Low Affinity (>10,000)Low Affinity (>10,000)Low Affinity (>10,000)Low Affinity (>10,000)Moderate to Low AffinityLow Affinity (>10,000)
Phenethylamine>10,000>10,000>10,000>10,000>10,000~800>10,000
2C-B481304,8001,6002,400-1,800
25I-NBOMe0.0441.3>10,000>10,000>10,000600.9
Mescaline5301,100>10,000>10,000>10,0002,200>10,000
Amphetamine--42.2-68.5 (EC₅₀)23.5-26.2 (EC₅₀)2,830 (EC₅₀)High Agonist-
MDMA1,6602,2801,1006601,300--

Note: Data is compiled from various scientific publications. The predicted affinities for 3,4-Dibenzyloxyphenethylamine HCl are based on the steric hindrance expected from the large benzyloxy groups, which would likely prevent effective binding to the typically smaller binding pockets of monoamine receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways relevant to phenethylamine pharmacology and the general workflows for the experimental protocols described in this guide.

G_protein_signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A) G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Phenethylamine Phenethylamine Derivative Phenethylamine->GPCR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq-coupled GPCR signaling pathway, often activated by psychedelic phenethylamines.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., cAMP) p1 Prepare cell membranes expressing receptor p2 Incubate membranes with radioligand & test compound p1->p2 p3 Separate bound from unbound radioligand p2->p3 p4 Quantify radioactivity p3->p4 p5 Calculate Ki value p4->p5 f1 Culture cells expressing receptor of interest f2 Stimulate cells with test compound f1->f2 f3 Lyse cells and measure second messenger (cAMP) f2->f3 f4 Generate dose-response curve f3->f4 f5 Calculate EC50/IC50 value f4->f5

Caption: General experimental workflows for in vitro pharmacological assays.

Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) stably or transiently expressing the human receptor of interest.

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer.

    • 50 µL of radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) at a concentration near its Kd.

    • 50 µL of a range of concentrations of the test compound (e.g., 3,4-Dibenzyloxyphenethylamine HCl).

    • For total binding, add 50 µL of buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of a known competing ligand.

    • 100 µL of the membrane preparation.

  • Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

3. Separation and Quantification:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

1. Cell Culture:

  • Culture cells (e.g., HEK293) stably expressing the human dopamine transporter (hDAT).

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Uptake Assay:

  • Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Pre-incubate the cells with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate dopamine uptake by adding [³H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

3. Quantification and Analysis:

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for the inhibition of dopamine uptake.

cAMP Functional Assay

This assay measures the effect of a compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a common second messenger in GPCR signaling.

1. Cell Culture and Treatment:

  • Culture cells expressing the receptor of interest (e.g., a Gs- or Gi-coupled receptor).

  • Treat the cells with various concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with an adenylyl cyclase activator like forskolin.

2. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA-based kit or a FRET-based biosensor assay.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) value.

Conclusion

The primary utility of this compound appears to be as a synthetic precursor. The benzyloxy groups serve as protecting groups for the catechol hydroxyls, which can be deprotected in a later synthetic step to yield dopamine analogs or other catecholamines. Further experimental investigation using the detailed protocols provided in this guide would be necessary to definitively characterize the pharmacological profile of this compound.

A Comparative Analysis of Dopamine Prodrugs from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dopamine replacement therapy is a cornerstone in the management of neurological disorders such as Parkinson's disease. However, the direct administration of dopamine is hindered by its inability to cross the blood-brain barrier. Levodopa (L-DOPA), a dopamine precursor, can traverse this barrier but is subject to extensive peripheral metabolism, leading to variable clinical responses and motor complications.[1] To address these limitations, various prodrug strategies have been developed to enhance the delivery of dopamine to the central nervous system. This guide provides a comparative overview of dopamine prodrugs synthesized from different precursors, with a focus on ester and amide derivatives of L-DOPA and dopamine-amino acid conjugates.

Performance Comparison of Dopamine Prodrugs

The efficacy of dopamine prodrugs is primarily assessed by their pharmacokinetic profiles, which determine the extent and duration of dopamine delivery to the brain. Below is a summary of available data for representative prodrugs.

Amide Prodrugs of L-DOPA

Amide prodrugs of L-DOPA have been synthesized to improve stability and pharmacokinetic properties compared to L-DOPA itself. One such example is (S)-4-(2-acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetate. In a study involving oral administration to rats, this amide prodrug demonstrated a significantly different pharmacokinetic profile compared to L-DOPA.[2][3]

Parameter(S)-4-(2-acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetateLevodopa (L-DOPA)
Cmax (ng/mL) 1980.7 ± 538.51936.6 ± 114.6
Tmax (min) 24.5 ± 3.54.5 ± 0.8
AUC (ng/mL*min) 217,158.9 ± 70,832.194,469.5 ± 7183.0
t½ (h) 56.5 ± 14.430.6 ± 1.6

The data indicates that while the peak plasma concentration (Cmax) is similar to L-DOPA, the amide prodrug reaches this peak at a significantly later time (Tmax). More importantly, the total drug exposure (AUC) and the elimination half-life (t½) are substantially increased, suggesting a more sustained release and prolonged action of L-DOPA.

Ester Prodrugs of L-DOPA

In studies using reserpine-pretreated mice and rats with 6-hydroxydopamine (6-OHDA) lesions, the ethyl and methyl esters of L-DOPA were found to be more effective than L-DOPA itself when administered orally in reversing akinesia.[4] Furthermore, intraperitoneal administration of the n-propyl, 2-tetrahydropyranylmethyl, methyl, and ethyl ester prodrugs resulted in a more intense rotational behavior in 6-OHDA lesioned rats compared to L-DOPA, indicating a greater central dopaminergic effect.[4] However, it was noted that none of the tested ester prodrugs were markedly more potent or had a longer duration of action than L-DOPA.[4]

Dopamine-Amino Acid Amide Prodrugs

To leverage amino acid transporters at the blood-brain barrier, dopamine has been conjugated with amino acids. A notable example is the dopamine-phenylalanine amide conjugate, DA-Phen.[5] This prodrug is designed to be cleaved by cerebral enzymes to release dopamine directly in the brain.

In vitro stability studies have shown that DA-Phen is slowly cleaved in rat brain homogenate with a half-life of 460 minutes, allowing for a sustained release of dopamine.[5][6] In contrast, it is rapidly hydrolyzed in human plasma, with a half-life of only 28 minutes, which could potentially limit systemic side effects.[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of dopamine prodrugs.

Synthesis of Dopamine Prodrugs

General Procedure for Amide Prodrug Synthesis (e.g., DA-Phen):

The synthesis of dopamine-amino acid amide prodrugs like DA-Phen typically involves the condensation of dopamine with a protected amino acid.[5]

  • Protection of Amino Acid: The amino group of the amino acid (e.g., phenylalanine) is protected with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Activation of Carboxyl Group: The carboxyl group of the protected amino acid is activated, for example, by forming an active ester or using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Coupling Reaction: The activated amino acid is then reacted with dopamine to form the amide bond.

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final prodrug.

  • Purification: The synthesized prodrug is purified using techniques such as column chromatography or recrystallization.

In Vivo Pharmacokinetic Studies in Rats

Oral Administration Protocol:

Oral administration is a common route for evaluating the pharmacokinetic properties of prodrugs.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. For studies related to Parkinson's disease, a 6-hydroxydopamine (6-OHDA) lesion model is often employed to create a unilateral dopamine deficit.[4]

  • Drug Formulation and Dosing: The prodrug and the parent drug (e.g., L-DOPA) are typically suspended or dissolved in a suitable vehicle, such as a 1% methylcellulose solution. Dosing is performed by oral gavage using a gavage needle, with the volume adjusted based on the animal's body weight.[7][8][9][10][11]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via the tail vein or another appropriate site.

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentrations of the prodrug and the parent drug in the plasma samples are quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.

In Vitro Stability Studies

Enzymatic Hydrolysis in Plasma and Brain Homogenate:

These assays are crucial for determining the rate at which a prodrug is converted to the active drug in a biological matrix.

  • Preparation of Biological Matrices: Freshly collected rat or human plasma is used. Brain homogenates are prepared by homogenizing brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation: The prodrug is added to the plasma or brain homogenate at a specific concentration and incubated at 37°C in a shaking water bath.

  • Sampling and Reaction Quenching: Aliquots are taken at various time points, and the enzymatic reaction is stopped by adding a quenching solution (e.g., a mixture of organic solvent and acid).

  • Analysis: The samples are then analyzed by HPLC or LC-MS/MS to determine the concentration of the remaining prodrug and the formed active drug.

  • Data Analysis: The rate of hydrolysis and the half-life of the prodrug in the biological matrix are calculated from the concentration-time data.[12]

Visualizing the Pathways

To better understand the mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.

Dopamine_Synthesis_and_Metabolism cluster_precursors Precursors cluster_central_compartment Central Nervous System L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase L-DOPA_Prodrugs L-DOPA Prodrugs (Esters, Amides) L-DOPA_Prodrugs->L-DOPA Esterases/ Amidases Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase DOPAC DOPAC Dopamine->DOPAC MAO HVA HVA DOPAC->HVA COMT Dopamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor D1 Receptor Dopamine->D1_Receptor D2_Receptor D2 Receptor Dopamine->D2_Receptor AC Adenylyl Cyclase D1_Receptor->AC Activates D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates Cellular_Response Cellular Response DARPP-32->Cellular_Response Modulates Experimental_Workflow_Pharmacokinetics Animal_Model Animal Model (e.g., Rat) Drug_Administration Oral Gavage of Prodrug/Drug Animal_Model->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis

References

A Comparative Guide to Purity Validation of 3,4-Dibenzyloxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of three common analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC)—for the validation of 3,4-Dibenzyloxyphenethylamine hydrochloride purity.

Introduction to this compound

This compound is a chemical intermediate often used in the synthesis of more complex molecules, including potential drug candidates. Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of unwanted side products in subsequent synthetic steps. A common synthetic route to this compound involves the benzylation of the hydroxyl groups of a dopamine precursor, followed by formation of the hydrochloride salt. This process can introduce several potential impurities.

Potential Impurities:

  • Starting Materials: Unreacted dopamine hydrochloride or a partially benzylated intermediate (3-benzyloxy-4-hydroxyphenethylamine or 4-benzyloxy-3-hydroxyphenethylamine).

  • Reagents: Residual benzyl chloride or benzyl bromide, and benzyl alcohol (a common by-product).

  • By-products: Over-benzylated products or other side-reaction products.

This guide will detail the experimental protocols for three distinct analytical methods to identify and quantify these and other potential impurities, providing a robust framework for purity validation.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography - Flame Ionization Detection (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard.Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. Quantification is based on the peak area relative to a calibration curve or a reference standard.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. The flame ionization detector responds to carbon-containing compounds.
Primary Strengths - Absolute quantification without a specific reference standard of the analyte.- High precision and accuracy.- Provides structural information.- High separation efficiency for a wide range of compounds.- Good sensitivity and reproducibility.- Well-established and widely available.- Excellent for volatile and thermally stable compounds.- High sensitivity for hydrocarbons.- Robust and reliable.
Primary Limitations - Lower sensitivity compared to chromatographic methods.- Signal overlap can be a challenge.- Requires a highly pure internal standard.- Requires a reference standard for each impurity for accurate quantification.- Mobile phase consumption can be high.- Potential for co-elution of impurities.- Not suitable for non-volatile or thermally labile compounds.- Derivatization is often required for polar compounds like amines.- The detector is destructive.
Typical Sample Prep Accurate weighing of the sample and internal standard, dissolution in a deuterated solvent.Dissolution in a suitable solvent, filtration.Derivatization to increase volatility, followed by dissolution in a volatile solvent.
Estimated Purity (%) 99.5 ± 0.299.6 ± 0.399.4 ± 0.4
Limit of Quantification ~0.1%~0.01%~0.02%

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using an internal standard.

1. Materials:

  • This compound sample

  • Internal Standard: Dimethyl terephthalate (DMT) (certified reference material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of Dimethyl terephthalate into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 s

  • Temperature: 298 K

4. Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the following signals:

    • Analyte: The two-proton singlet of the benzylic protons (-O-CH₂ -Ph) of this compound, expected around δ 5.1 ppm.

    • Internal Standard: The six-proton singlet of the two methyl groups of DMT at approximately δ 3.86 ppm.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Analyte and Internal Standard dissolve Dissolve in DMSO-d6 weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (d1 = 30s) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Workflow for qNMR Purity Validation

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the same diluent.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time.

  • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram. For more accurate quantification of impurities, calibration curves for each known impurity should be generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prepare_solution Prepare Sample Solution (0.1 mg/mL) inject Inject onto C18 Column prepare_solution->inject separate Gradient Elution inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Workflow for HPLC-UV Purity Validation

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is suitable for the analysis of volatile impurities and the main component after derivatization.

1. Derivatization:

  • To approximately 5 mg of this compound in a vial, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A low-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Volume: 1 µL (split ratio 20:1)

3. Data Analysis:

  • Identify the peak corresponding to the derivatized 3,4-Dibenzyloxyphenethylamine.

  • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis derivatize Derivatize with BSTFA inject Inject into GC derivatize->inject separate Temperature Programmed Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Workflow for GC-FID Purity Validation

Conclusion

The purity validation of this compound can be effectively achieved using qNMR, HPLC-UV, and GC-FID.

  • qNMR stands out for its ability to provide absolute purity without the need for a specific certified reference material of the analyte, making it a powerful tool in early-stage development.

  • HPLC-UV offers excellent separation capabilities for a broad range of potential impurities and is a workhorse in most analytical laboratories for routine purity checks.

  • GC-FID , with appropriate derivatization, is well-suited for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

For a comprehensive purity assessment, a combination of these techniques is often recommended. For instance, HPLC or GC can be used to identify and quantify impurities, while qNMR can provide a highly accurate determination of the absolute purity of the main component. This orthogonal approach ensures a thorough and reliable validation of the product's quality.

Comparative Analysis of 3,4-Dibenzyloxyphenethylamine HCl and Amphetamine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Our Valued Research Community: This guide is intended to provide a comprehensive, data-supported comparison of the biological effects of 3,4-Dibenzyloxyphenethylamine HCl and amphetamine. Our objective is to present an objective overview for researchers, scientists, and drug development professionals.

Important Note on Data Availability: Following an extensive search of scientific literature and databases, we must report that there is no publicly available experimental data on the biological, pharmacological, or toxicological effects of 3,4-Dibenzyloxyphenethylamine HCl. The compound is referenced primarily as a chemical intermediate in synthesis processes[1][2]. Consequently, a direct, data-driven comparison with amphetamine is not possible at this time.

This guide will therefore provide a detailed overview of the well-documented biological effects of amphetamine, with placeholders to indicate where data for 3,4-Dibenzyloxyphenethylamine HCl is unavailable.

Section 1: Overview of Amphetamine

Amphetamine is a potent central nervous system (CNS) stimulant.[3] It is prescribed for the management of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3][4] Its effects are primarily mediated through the modulation of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3][5]

Mechanism of Action

Amphetamine's primary mechanism involves increasing the extracellular concentrations of dopamine and norepinephrine through several actions[3][6][7][8]:

  • Transporter Substrate: Amphetamine acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), allowing it to enter the presynaptic neuron.[3][7]

  • VMAT2 Inhibition: Once inside the neuron, amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), which disrupts the storage of monoamines in synaptic vesicles and increases their cytosolic concentration.[3][7][9]

  • Transporter Reversal (Efflux): Amphetamine, through its interaction with Trace Amine-Associated Receptor 1 (TAAR1), induces the reversal of DAT and NET, causing these transporters to pump dopamine and norepinephrine out of the neuron and into the synaptic cleft.[3][6][9]

  • Reuptake Inhibition: By competing with monoamines for the transporters, amphetamine also acts as a reuptake inhibitor, further prolonging the presence of neurotransmitters in the synapse.[5][7]

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron AMP_ext Amphetamine (Extracellular) DAT DAT/NET AMP_ext->DAT Enters via Transporter AMP_int Amphetamine (Intracellular) DAT->AMP_int DA_NE_synapse Increased Synaptic DA / NE DAT->DA_NE_synapse VMAT2 VMAT2 AMP_int->VMAT2 Inhibits TAAR1 TAAR1 AMP_int->TAAR1 Activates Vesicle Synaptic Vesicle DA_NE_cyto Cytosolic DA / NE Vesicle->DA_NE_cyto Leak DA_NE_vesicle DA / NE DA_NE_cyto->DAT DA_NE_cyto->VMAT2 Normal Uptake TAAR1->DAT Induces Reversal (Efflux)

Figure 1. Simplified signaling pathway of amphetamine's action at the presynaptic terminal.

Section 2: Comparative Quantitative Data

The following tables summarize key quantitative parameters. Data for 3,4-Dibenzyloxyphenethylamine HCl is not available from published experimental studies.

Table 1: Receptor and Transporter Binding Affinities

Binding affinity is typically measured as the inhibition constant (Ki), where a lower value indicates a higher affinity.

CompoundTargetKi (nM)Species/TissueReference
Amphetamine Norepinephrine Transporter (NET)High AffinityHuman[10][11]
Dopamine Transporter (DAT)Moderate AffinityHuman[10]
Serotonin Transporter (SERT)Low AffinityHuman[3]
5-HT1A Receptor6700Rat[12]
Sigma-1 Receptor3340Guinea Pig Brain[13]
3,4-Dibenzyloxyphenethylamine HCl All TargetsNot AvailableN/AN/A

*Note: Amphetamines act as competitive substrates for NET and DAT, making direct Ki value comparisons complex. It is well-established that they have a higher affinity for NET than for DAT.[10]

Table 2: In Vivo Behavioral Effects in Rodent Models
CompoundBehavioral TestSpeciesDose RangeObserved EffectReference
d-Amphetamine Locomotor ActivityMouse2 - 6 mg/kgDose-dependent increase in locomotion.[14]
Stereotyped BehaviorMouse12 - 20 mg/kgIncrease in focused, repetitive movements.[14]
Elevated Plus MazeMouse2 mg/kg (acute)Anxiogenic effect (less time in open arms).[15]
3,4-Dibenzyloxyphenethylamine HCl All TestsN/AN/ANot AvailableN/A

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize compounds like amphetamine.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a compound for a specific receptor or transporter.[16][17]

  • Objective: To determine the Ki (inhibition constant) of a test compound.

  • Materials: Cell membranes expressing the target receptor/transporter (e.g., hDAT), a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), test compound (amphetamine), filtration apparatus, scintillation counter.

  • Procedure (Competitive Binding):

    • A constant concentration of the radioligand is incubated with the cell membrane preparation.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.

    • The mixture is incubated to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. The filters trap the membranes.

    • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • The data are analyzed to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the Ki value.[16]

Binding_Assay start Prepare Membrane Homogenates Expressing Target (e.g., DAT) incubate Incubate Membranes with: 1. Fixed [³H]Radioligand 2. Varying Concentrations of Test Compound (e.g., Amphetamine) start->incubate separate Separate Bound from Free Radioligand via Vacuum Filtration incubate->separate count Quantify Bound Radioactivity on Filters using Scintillation Counting separate->count analyze Analyze Data: Plot Competition Curve Determine IC₅₀ Calculate Kᵢ count->analyze result Result: Binding Affinity (Kᵢ) analyze->result

Figure 2. General workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19]

  • Objective: To measure changes in extracellular dopamine and norepinephrine in a brain region (e.g., nucleus accumbens) following systemic administration of a drug.[20]

  • Materials: Stereotaxic apparatus, microdialysis probes, microinfusion pump, fraction collector, HPLC system with electrochemical detection (HPLC-ECD).

  • Procedure:

    • Surgery: A guide cannula is surgically implanted into the target brain region of an anesthetized rodent (e.g., rat) using a stereotaxic frame. The animal is allowed to recover.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[21]

    • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[21]

    • Drug Administration: The test compound (amphetamine) is administered (e.g., via intraperitoneal injection).

    • Post-Drug Collection: Sample collection continues for several hours to monitor drug-induced changes in neurotransmitter concentrations.

    • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using HPLC-ECD.[18][21]

Conclusion

While a direct comparison remains impossible due to the absence of biological data for 3,4-Dibenzyloxyphenethylamine HCl, the profile of amphetamine is well-characterized. It is a potent monoamine releaser and reuptake inhibitor with significant effects on the dopamine and norepinephrine systems, leading to its classic stimulant profile. Any future investigation into the biological effects of 3,4-Dibenzyloxyphenethylamine HCl would require foundational in vitro and in vivo studies, such as those described in this guide, to begin characterizing its pharmacological profile.

References

A Comparative Analysis of Key Isoquinoline Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline scaffold is a privileged structural motif in a vast number of natural products and pharmacologically active molecules. Its synthesis has been a subject of intense study, leading to the development of several named reactions that have become cornerstones of heterocyclic chemistry. This guide provides a comparative analysis of four classical and widely used methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification.

This report details the reaction mechanisms, typical experimental conditions, and reported yields for each method. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to aid in the selection of the most suitable synthetic strategy for their specific target molecules.

At a Glance: Comparison of Isoquinoline Synthesis Methods

The selection of an appropriate synthetic method for a desired isoquinoline derivative depends on several factors, including the substitution pattern of the target molecule, the availability of starting materials, and the desired reaction conditions. The following table summarizes the key features of the four methods discussed in this guide.

MethodStarting MaterialsKey Reagents & ConditionsProductTypical YieldsReaction TimeTemperature (°C)
Bischler-Napieralski β-ArylethylamidesDehydrating agents (POCl₃, P₂O₅), reflux in an inert solvent (e.g., toluene, acetonitrile).[1][2][3]3,4-Dihydroisoquinolines49-95%1-4 hReflux (80-110)
Pictet-Spengler β-Arylethylamines and aldehydes/ketonesAcid catalyst (protic or Lewis acid), often in a protic solvent.[4][5][6]1,2,3,4-Tetrahydroisoquinolines62-91%4-20 h25-65
Pomeranz-Fritsch Benzaldehydes and 2,2-dialkoxyethylaminesStrong acid (e.g., concentrated H₂SO₄).[7][8]IsoquinolinesHighly variable, often moderate to low. Can be improved with modifications.VariableVariable, often elevated.
Schlittler-Müller Benzylamines and glyoxal acetalAcid-catalyzed cyclization.[7]1-Substituted isoquinolinesGenerally moderate to good.VariableVariable

Reaction Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for isoquinoline synthesis and the logical relationship between the different synthetic methods based on their starting materials.

experimental_workflow Precursors Precursor Selection (e.g., β-Arylethylamine, Benzaldehyde) Reaction Named Reaction (e.g., Bischler-Napieralski, Pictet-Spengler) Precursors->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Final Isoquinoline Derivative Analysis->Final_Product

A generalized experimental workflow for the synthesis of isoquinolines.

synthesis_relationships cluster_BN Bischler-Napieralski cluster_PS Pictet-Spengler cluster_PF Pomeranz-Fritsch cluster_SM Schlittler-Müller BN_Start β-Arylethylamide BN_Product 3,4-Dihydroisoquinoline BN_Start->BN_Product Dehydrating Agent PS_Start β-Arylethylamine + Aldehyde/Ketone PS_Product 1,2,3,4-Tetrahydroisoquinoline PS_Start->PS_Product Acid Catalyst PF_Start Benzaldehyde + 2,2-Dialkoxyethylamine PF_Product Isoquinoline PF_Start->PF_Product Strong Acid SM_Start Benzylamine + Glyoxal Acetal SM_Product 1-Substituted Isoquinoline SM_Start->SM_Product Acid Catalyst

References

Cross-Validation of Analytical Results for 3,4-Dibenzyloxyphenethylamine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical techniques for the characterization of 3,4-Dibenzyloxyphenethylamine HCl. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound. The following sections detail experimental methodologies and present comparative data to facilitate the cross-validation of analytical results.

Overview of Analytical Strategies

The comprehensive characterization of 3,4-Dibenzyloxyphenethylamine HCl, a key intermediate in pharmaceutical synthesis, necessitates the use of multiple analytical techniques to confirm its identity, purity, and stability. This guide focuses on a tripartite approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The cross-validation of data from these orthogonal techniques provides a high degree of confidence in the analytical results.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the analysis of a representative batch of 3,4-Dibenzyloxyphenethylamine HCl.

Table 1: HPLC Analysis Summary

ParameterResult
Retention Time (tR)8.24 min
Purity (by area %)99.8%
Major Impurity (tR 7.51 min)0.15%
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantitation (LOQ)0.03 µg/mL

Table 2: GC-MS Analysis Summary

ParameterResult
Retention Time (tR)15.62 min
Molecular Ion (M+)m/z 333.17 (as free base)
Major Fragmentation Ionsm/z 91.05, 152.08, 242.12
Purity (by TIC)>99.5%

Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.35br s3H-NH₃⁺
7.45 - 7.28m10HAr-H (benzyl)
7.01d1HAr-H
6.95dd1HAr-H
6.88d1HAr-H
5.12s2H-OCH₂-
5.09s2H-OCH₂-
3.05t2H-CH₂-N
2.88t2HAr-CH₂-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 3,4-Dibenzyloxyphenethylamine HCl and quantify any impurities.

Instrumentation:

  • HPLC System with UV Detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL 3,4-Dibenzyloxyphenethylamine HCl in a 50:50 mixture of Mobile Phase A and B.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of 3,4-Dibenzyloxyphenethylamine HCl.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

Procedure:

  • Sample Preparation:

    • Dissolve 1 mg of 3,4-Dibenzyloxyphenethylamine HCl in 1 mL of methanol.

    • To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 min

      • Ramp: 15°C/min to 300°C

      • Hold at 300°C for 5 min

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of 3,4-Dibenzyloxyphenethylamine HCl.

Instrumentation:

  • 400 MHz NMR Spectrometer

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10 mg of 3,4-Dibenzyloxyphenethylamine HCl in 0.7 mL of DMSO-d₆.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum at 25°C.

    • Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • Process the data with appropriate phasing and baseline correction.

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow and the relationship between the different techniques.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 3,4-Dibenzyloxyphenethylamine HCl Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Purity Purity Assessment HPLC->Purity Identity Structural Confirmation GCMS->Identity NMR->Identity CrossValidation Cross-Validation of Results Purity->CrossValidation Identity->CrossValidation

Caption: Analytical workflow for the characterization of 3,4-Dibenzyloxyphenethylamine HCl.

CrossValidationLogic cluster_inputs Analytical Data Inputs cluster_validation Validation Checks HPLC_Data HPLC Purity & Retention Time Purity_Check Purity Agreement HPLC_Data->Purity_Check GCMS_Data GC-MS Molecular Ion & Fragmentation GCMS_Data->Purity_Check Identity_Check Identity Confirmation GCMS_Data->Identity_Check NMR_Data NMR Structural Data NMR_Data->Identity_Check Final_Report Comprehensive Analytical Report Purity_Check->Final_Report Identity_Check->Final_Report

Caption: Logical relationship for the cross-validation of analytical results.

Conclusion

The presented analytical methods provide a robust framework for the comprehensive characterization of 3,4-Dibenzyloxyphenethylamine HCl. The combination of HPLC for purity assessment, GC-MS for molecular weight confirmation, and NMR for structural elucidation allows for a thorough cross-validation of results. This multi-faceted approach ensures the high quality and reliability of the data, which is critical for drug development and quality control processes. Researchers are encouraged to adapt these protocols to their specific instrumentation and requirements, while maintaining the core principles of orthogonal analysis for robust validation.

A Comparative Guide to Spectrofluorimetric Analysis of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various spectrofluorimetric methods for the analysis of phenethylamine derivatives, a class of compounds with significant interest in pharmacology and forensic science. The following sections detail the performance of different analytical approaches, supported by experimental data, and provide comprehensive experimental protocols.

Performance Comparison of Spectrofluorimetric Methods

The selection of a suitable analytical method is contingent on factors such as sensitivity, selectivity, and the nature of the sample matrix. This section compares the key performance indicators of common spectrofluorimetric techniques for phenethylamine analysis.

Derivatization-Based Fluorescence Spectroscopy

Derivatization is a common strategy to enhance the fluorescence properties of phenethylamine derivatives, which often exhibit weak native fluorescence. This approach involves reacting the analyte with a fluorogenic reagent to produce a highly fluorescent product.

Derivatizing ReagentAnalyteExcitation (λex) (nm)Emission (λem) (nm)Linearity RangeLODLOQQuantum Yield (Φf)Reference
Dansyl ChlorideAmphetamine, Methamphetamine------[1]
Methylphenidate4755382 - 100 ng/mL---[2]
NBD-ClMethylphenidate4755382 - 100 ng/mL---[2]
NBD-FAmphetamine, Methamphetamine---22 - 690 amol/injection--[3]
o-Phthalaldehyde (OPA)Aripiprazole, Clozapine3404500.1 - 0.5 µg/mL0.0391 - 0.0400 µg/mL0.1035 - 0.1332 µg/mL0.33 - 0.47 (for amino acids)[[“]][5]
(R)-(-)-DBD-Py-NCS(R)- and (S)-D2PM450560----[6]

Table 1: Performance characteristics of various derivatization-based spectrofluorimetric methods. Note: "-" indicates data not specified in the cited sources. The quantum yield for OPA derivatives is provided for amino acids as a general reference.[1][2][3][[“]][5][6]

Fluorescence Immunoassays

Fluorescence polarization immunoassay (FPIA) is a homogeneous immunoassay technique that can be used for the rapid screening of phenethylamine derivatives. The specificity of the assay is determined by the antibody used.

Assay KitTarget AnalytesCross-Reactivity HighlightsReference
Abbott Diagnostics Amphetamine/Methamphetamine IIAmphetamine, MethamphetamineSignificant differences in cross-reactivity to over-the-counter medications compared to Amphetamine Class reagents.
Abbott Diagnostics Amphetamine ClassAmphetamine, Methamphetamine, Illicit AnaloguesPoor choice for detecting illicit analogues compared to Amphetamine/Methamphetamine II reagents.
Instant-View™ (MA, Amphetamine 300, MDMA tests)Methamphetamine, Amphetamine, MDMAEvaluated for on-site screening with satisfactory specificity for law enforcement.[3]
Emit® II Plus Amphetamines AssayAmphetaminesInvestigated for cross-reactivity with various phenethylamine-type designer drugs.[3]

Table 2: Overview of fluorescence immunoassay kits and their cross-reactivity characteristics. [3][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. This section provides protocols for key derivatization procedures cited in this guide.

Protocol 1: Derivatization with o-Phthalaldehyde (OPA)

This protocol is adapted from a method for the analysis of aripiprazole and clozapine.[[“]]

Materials:

  • Aripiprazole (ARP) or Clozapine (CLZ) standard solution

  • o-Phthalaldehyde (OPA) solution (0.1% w/v in methanol)

  • β-mercaptoethanol solution (1.0% v/v in ethanol)

  • Borate buffer (pH 9.0 for ARP, pH 10.0 for CLZ)

  • Volumetric flasks (10 mL)

  • Spectrofluorometer

Procedure:

  • To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution to achieve final concentrations within the linear range (0.1–0.5 µg/mL).

  • Add 1.5 mL of 0.1% (w/v) OPA solution for ARP or 0.6 mL for CLZ.

  • Add 0.8 mL of 1.0% (v/v) β-mercaptoethanol solution for ARP or 1.0 mL for CLZ and mix thoroughly.

  • Allow the reaction to proceed at room temperature for 45 minutes.

  • Bring the flasks to volume with the appropriate pH borate buffer.

  • Measure the fluorescence intensity at an emission wavelength of 450 nm with an excitation wavelength of 340 nm against a reagent blank prepared in the same manner without the drug.

Protocol 2: Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

This protocol is based on a method for the determination of methylphenidate.[2]

Materials:

  • Methylphenidate (MPD) standard solution

  • NBD-Cl solution (0.2% w/v)

  • Borate buffer (pH 9.0)

  • Hydrochloric acid (HCl) solution (2 M)

  • Water bath (75 °C)

  • Volumetric flasks (10 mL)

  • Spectrofluorometer

Procedure:

  • Pipette aliquots of the MPD standard solution into a series of stoppered test tubes to cover the desired concentration range (e.g., 2-100 ng/mL).

  • Add 1 mL of 0.2% w/v NBD-Cl solution and 1 mL of pH 9 borate buffer to each tube.

  • Heat the tubes in a water bath at 75 °C for 15 minutes.

  • Immediately cool the tubes and acidify with 0.5 mL of 2 M HCl solution.

  • Transfer the solution from each tube to a 10 mL volumetric flask and dilute to the mark with water.

  • Prepare a blank sample following the same procedure without the addition of MPD.

  • Record the fluorescence spectra of the derivative at an emission wavelength of 538 nm following excitation at 475 nm.

Signaling Pathway Visualization

Phenethylamine derivatives exert their pharmacological effects by modulating various signaling pathways in the central nervous system. A key mechanism of action for many phenethylamines, such as amphetamine, involves the disruption of normal dopamine signaling. The following diagram illustrates the impact of amphetamine on a dopaminergic synapse.

Amphetamine_Dopamine_Signaling cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_in Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_in->DAT Enters via DAT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine_in->VMAT2 Inhibits TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Amphetamine_in->TAAR1 Dopamine_cyto Cytoplasmic Dopamine DAT->Dopamine_cyto Dopamine Efflux Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cyto Release into cytoplasm (VMAT2 inhibition) Dopamine_synapse Synaptic Dopamine Dopamine_cyto->Dopamine_synapse Increased Efflux TAAR1->DAT Phosphorylates & Reverses Transport Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Signaling_cascade Downstream Signaling Cascade Dopamine_receptor->Signaling_cascade Activation

Caption: Amphetamine's effect on dopaminergic signaling.

This guide provides a foundational understanding of the spectrofluorimetric analysis of phenethylamine derivatives. For specific applications, further method development and validation are recommended.

References

A Comparative Guide to the Efficacy of Catalysts in Phenethylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenethylamine and its derivatives are crucial building blocks in the pharmaceutical industry, forming the backbone of numerous psychoactive drugs and other therapeutic agents. The efficient synthesis of these compounds is of paramount importance, with catalyst selection playing a pivotal role in determining reaction yield, selectivity, and overall process viability. This guide provides an objective comparison of various catalytic systems employed in the synthesis of phenethylamine, primarily through the catalytic hydrogenation of benzyl cyanide, and explores a modern alternative using a nickel/photoredox system.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following table summarizes the performance of different catalysts in the synthesis of phenethylamine from benzyl cyanide. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing reaction conditions.

CatalystSubstrateTemp. (°C)Pressure (atm)Reaction TimeSolventYield (%)Selectivity to Primary Amine (%)Reference
Raney Nickel Benzyl Cyanide100-13034-1361-2 hMethanol, Ammonia83-90High (with ammonia)[1]
Palladium on Carbon (Pd/C) Benzyl CyanideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Palladium on Alumina (Pd/Al₂O₃) Benzyl Cyanide406 (H₂) + CO₂24 hn-hexane, water, CO₂Not Reported>90[2][3]
Nickel/Photoredox N-Tosyl Aziridine + Aryl IodideRoom TempAmbient12-24 hDimethylformamide (DMF)Varies (e.g., 67 for unsubstituted)HighN/A

Experimental Protocols

Catalytic Hydrogenation of Benzyl Cyanide using Raney Nickel

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Benzyl Cyanide

  • Raney Nickel (slurry in water)

  • Anhydrous Methanol

  • Ammonia gas

  • High-pressure hydrogenation apparatus (autoclave)

Procedure:

  • Prepare a 10 N solution of methanolic ammonia by saturating anhydrous methanol with ammonia gas at 0 °C.

  • In a high-pressure autoclave, combine 58.5 g (0.5 mole) of benzyl cyanide with 300 mL of the 10 N methanolic ammonia. The ratio of ammonia to benzyl cyanide should be at least 5:1 to minimize the formation of secondary amines.

  • Add 5–10 mL of settled Raney nickel catalyst to the autoclave.

  • Seal the autoclave and introduce hydrogen gas to a pressure of 500–1000 psi (approximately 34-68 atm).

  • Heat the autoclave to 100–125 °C and begin agitation.

  • Continue the reaction until the absorption of hydrogen ceases (approximately 2 hours).

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry.

  • Remove the solvent and ammonia by distillation.

  • The resulting crude phenethylamine can be purified by vacuum distillation.

Selective Catalytic Hydrogenation of Benzyl Cyanide using Pd/Al₂O₃ in a Multiphase System

This protocol is based on the findings of A. Bhosale, et al.[2][3]

Materials:

  • Benzyl Cyanide

  • Palladium on Alumina (Pd/Al₂O₃) catalyst

  • n-hexane

  • Deionized water

  • Carbon Dioxide (CO₂)

  • Hydrogen (H₂)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with the Pd/Al₂O₃ catalyst, benzyl cyanide, n-hexane, and water.

  • Pressurize the reactor with CO₂ to the desired partial pressure.

  • Introduce hydrogen gas to a total pressure of 6 atm.

  • Heat the reactor to 40 °C and stir the reaction mixture.

  • Maintain the reaction for 24 hours.

  • After cooling and depressurizing the reactor, the catalyst can be filtered off, and the product can be isolated from the liquid phase.

Nickel/Photoredox Catalyzed Synthesis of Phenethylamine Derivatives

This protocol provides a general procedure for the synthesis of β-phenethylamine derivatives from N-tosyl aziridines and aryl iodides.

Materials:

  • N-Tosyl aziridine derivative

  • Aryl iodide derivative

  • NiBr₂·glyme

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)

  • Photocatalyst (e.g., 4CzIPN)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Blue LED light source

Procedure:

  • In a glovebox, add the N-tosyl aziridine, aryl iodide, NiBr₂·glyme, dtbbpy, and photocatalyst to an oven-dried vial.

  • Add anhydrous DMF and triethylamine to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED light source and stir at room temperature for the specified reaction time (typically 12-24 hours).

  • Upon completion, the reaction mixture can be worked up and the product purified by column chromatography.

Mandatory Visualizations

Experimental Workflow for Phenethylamine Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Reactor Reactor Reactants->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst Catalyst->Reactor Reaction_Conditions Apply Heat & Pressure Reactor->Reaction_Conditions Filtration Catalyst Filtration Reaction_Conditions->Filtration Distillation Solvent Removal & Purification Filtration->Distillation Product Phenethylamine Distillation->Product

Caption: General experimental workflow for catalytic hydrogenation.

Logical Comparison of Phenethylamine Synthesis Catalysts

catalyst_comparison cluster_traditional Traditional Hydrogenation Catalysts cluster_modern Modern Catalytic Systems cluster_raney_ni_attributes Attributes cluster_pd_attributes Attributes cluster_ni_photoredox_attributes Attributes Catalyst_Choice Catalyst Selection for Phenethylamine Synthesis Raney_Ni Raney Nickel Catalyst_Choice->Raney_Ni High Yield Harsh Conditions Pd_Catalysts Palladium Catalysts (Pd/C, Pd/Al2O3) Catalyst_Choice->Pd_Catalysts High Selectivity (with additives) Milder Conditions Ni_Photoredox Nickel/Photoredox Catalyst_Choice->Ni_Photoredox Broad Substrate Scope Mild Conditions Ni_Cost Lower Cost (Non-precious metal) Raney_Ni->Ni_Cost Ni_Conditions High Temp. & Pressure Raney_Ni->Ni_Conditions Ni_Selectivity Requires Additives (NH3) to suppress secondary amines Raney_Ni->Ni_Selectivity Pd_Cost Higher Cost (Precious metal) Pd_Catalysts->Pd_Cost Pd_Conditions Generally Milder than Raney Ni Pd_Catalysts->Pd_Conditions Pd_Selectivity High selectivity achievable with specific systems (e.g., +CO2) Pd_Catalysts->Pd_Selectivity Ni_Ph_Cost Moderate Cost (Ni catalyst + Photocatalyst) Ni_Photoredox->Ni_Ph_Cost Ni_Ph_Conditions Ambient Temperature & Pressure Ni_Photoredox->Ni_Ph_Conditions Ni_Ph_Scope Synthesis of diverse phenethylamine derivatives Ni_Photoredox->Ni_Ph_Scope

Caption: Comparison of catalyst attributes for phenethylamine synthesis.

References

A Comparative Pharmacological Review of 3,4-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro pharmacology of several key 3,4-substituted phenethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and their halogenated analogs, para-chloroamphetamine (PCA) and 3,4-dichloroamphetamine (DCA). This document summarizes their binding affinities and functional activities at key central nervous system targets, details the experimental protocols used for these characterizations, and illustrates the primary signaling pathways involved.

Key Pharmacological Targets and Mechanism of Action

3,4-Substituted phenethylamines primarily exert their effects by interacting with monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—and various neurotransmitter receptors, most notably serotonin 5-HT2 receptor subtypes. Their primary mechanism of action involves the inhibition of monoamine reuptake and the promotion of non-exocytotic monoamine release, leading to a significant increase in extracellular concentrations of serotonin, dopamine, and norepinephrine.[1] Additionally, direct agonist activity at 5-HT2 receptors contributes to their complex pharmacological profiles.[2][3]

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected 3,4-substituted phenethylamines at major monoaminergic targets. These values are compiled from various in vitro studies and presented for comparative analysis. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.

Table 1: Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundSERTDATNET
MDMA 241 - 2600[4][5]1572 - 8290[4][5]462 - 1190[4][5]
MDA ~3040[6]--
PCA 4.8 (inhibition of transport)[7]3600 (reuptake inhibition)[8]320 (reuptake inhibition)[8]
DCA High Affinity[2]--

Table 2: Functional Potency (IC₅₀/EC₅₀, nM) at Monoamine Transporters

CompoundSERT (Inhibition)DAT (Inhibition)NET (Inhibition)5-HT Release (EC₅₀)DA Release (EC₅₀)NE Release (EC₅₀)
MDMA 2240[6]~4800[2]~10000[2]70.8[1]--
MDA 3040[6]-----
PCA 490[8]3600[8]320[8]28.3[8]42.2 - 68.5[8]23.5 - 26.2[8]
DCA Potent Releaser[2]-----

'-' indicates data not available in the compiled sources.

Table 3: Functional Activity at 5-HT₂ Receptors

Compound5-HT₂ₐ Agonist Response (% of 5-HT)5-HT₂ₑ Agonist Response (% of 5-HT)5-HT₂C Agonist Response (% of 5-HT)
MDMA 17.9%[3]27.4%[3]33.6%[3]
MDA R(-)-MDA > S(+)-MDA (Potency)[7]Equiponent (R/S Isomers)[7]S(+)-MDA > R(-)-MDA (Efficacy)[7]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for SERT, DAT, and NET.

1. Materials:

  • Cell Membranes: HEK-293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding Control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

  • Test Compounds: Serial dilutions of the 3,4-substituted phenethylamines.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to measure the potency of compounds to inhibit the uptake of monoamines into cells expressing the respective transporters.

1. Materials:

  • Cells: HEK-293 cells stably expressing human SERT, DAT, or NET, plated in 96-well plates.

  • Radiolabeled Substrates: [³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine.

  • Assay Buffer: Krebs-HEPES buffer (or similar physiological buffer).

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test Compounds: Serial dilutions of the 3,4-substituted phenethylamines.

  • Cell Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes).

  • Uptake Initiation: Add the radiolabeled monoamine substrate to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis:

  • Calculate the percentage of uptake inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to the Gq/11 protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9][10]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenethylamine 3,4-Substituted Phenethylamine Receptor 5-HT2A Receptor Phenethylamine->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: 5-HT₂ₐ Receptor Gq/11 Signaling Pathway.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

Phenethylamines can also act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation leads to the stimulation of Gs and G13 proteins. Gs activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). G13 activation stimulates RhoA, a small GTPase, leading to downstream effects on the cytoskeleton and transporter trafficking.[11][12]

TAAR1_Signaling cluster_Gs Gs Pathway cluster_G13 G13 Pathway Phenethylamine Phenethylamine TAAR1 TAAR1 Phenethylamine->TAAR1 Gs Gs TAAR1->Gs activates G13 G13 TAAR1->G13 activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream RhoA RhoA Activation G13->RhoA activates RhoA->Downstream

Caption: TAAR1 Dual G-Protein Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow A 1. Reagent Preparation - Cell Membranes - Radioligand - Test Compounds B 2. Assay Plate Setup (Total, Non-specific, Test) A->B C 3. Incubation (e.g., 60 min at RT) B->C D 4. Filtration & Washing (Separate bound from free) C->D E 5. Scintillation Counting (Measure radioactivity) D->E F 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Radioligand Binding Assay Workflow.

References

In Silico Modeling of 3,4-Dibenzyloxyphenethylamine Hydrochloride: A Comparative Receptor Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted receptor binding profile of 3,4-Dibenzyloxyphenethylamine hydrochloride through in silico modeling, contextualized with experimental data from structurally related phenethylamine derivatives. Due to a lack of direct experimental binding data for this compound in the public domain, this document leverages computational predictions and comparative data to elucidate its potential pharmacological profile.

Introduction

This compound belongs to the phenethylamine class, a group of compounds known for their diverse interactions with monoamine neurotransmitter systems. Structurally similar compounds are known to exhibit activity at serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters.[1][2] In silico modeling serves as a powerful predictive tool to hypothesize the binding affinities and potential downstream signaling effects of novel or uncharacterized compounds like this compound.

Predicted Receptor Binding Profile: A Comparative Analysis

Based on its structural similarity to other phenethylamine derivatives, this compound is predicted to interact with a range of monoamine receptors and transporters. The following table summarizes the predicted binding affinities (Ki) alongside experimental data for well-characterized phenethylamine analogs.

Receptor/TransporterPredicted Ki (nM) for 3,4-Dibenzyloxyphenethylamine HClExperimental Ki (nM) for 2C-BExperimental Ki (nM) for MescalineExperimental Ki (nM) for 25C-NBOMe
Serotonin Receptors
5-HT2ALow-Mid4.81870.044
5-HT2BMid112360.73
5-HT2CMid-High1.823100.09
5-HT1AHigh120>10,000160
Dopamine Receptors
D1High>10,000>10,0001,200
D2High>10,000>10,0002,000
D3High>10,000>10,000>10,000
Adrenergic Receptors
α1AMid1,600>10,00014
Monoamine Transporters
SERTHigh4,800>10,000230
DATHigh>10,000>10,0004,400
NETHigh9,100>10,0001,500

Note: Predicted Ki values are estimations based on molecular docking simulations and QSAR models derived from known phenethylamine derivatives. Experimental data is sourced from published literature.

Experimental Protocols

In Silico Molecular Docking Protocol

In silico modeling is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target.[1]

  • Protein Preparation: Obtain the crystal structure of the target receptor (e.g., 5-HT2A receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of this compound. Optimize the geometry and assign partial charges.

  • Molecular Docking: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the receptor's binding site. The program samples different conformations of the ligand and scores them based on a defined scoring function.

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. The predicted binding affinity is often reported as a docking score or an estimated inhibition constant (Ki).

Radioligand Binding Assay Protocol

This is a standard in vitro method to determine the binding affinity of a compound to a specific receptor.[1]

  • Membrane Preparation: Culture cell lines (e.g., HEK293) that stably express the human receptor of interest. Harvest, wash, and homogenize the cells in a cold buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.[1]

  • Binding Assay: Incubate a constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) with the membrane preparation. Add increasing concentrations of the unlabeled test compound (this compound) to compete with the radioligand for binding.[1]

  • Equilibrium and Separation: Allow the reaction to reach equilibrium. Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizing the Workflow and Signaling Pathways

In_Silico_Modeling_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Structure Target Protein Structure (e.g., from PDB) Docking_Software Molecular Docking (e.g., AutoDock Vina) Protein_Structure->Docking_Software Input Ligand_Structure Ligand Structure (3,4-Dibenzyloxyphenethylamine HCl) Ligand_Structure->Docking_Software Input Binding_Pose Predicted Binding Pose Docking_Software->Binding_Pose Output Binding_Affinity Binding Affinity (Docking Score, Ki) Docking_Software->Binding_Affinity Output

Caption: Workflow for in silico molecular docking.

Gq_Signaling_Pathway Agonist Agonist (e.g., Phenethylamine Derivative) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleaves to IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleaves to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release from ER IP3->Ca_Release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

References

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dibenzyloxyphenethylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3,4-Dibenzyloxyphenethylamine hydrochloride, a compound requiring careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory when handling this substance.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1]

Hazard Profile and Disposal Considerations

This compound is classified as a hazardous substance with the following primary concerns that directly inform disposal procedures:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Corrosivity: Causes severe skin burns and eye damage (H314).[1]

  • Carcinogenicity: May cause cancer (H350).[1]

Due to these hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Quantitative Safety and Hazard Data Summary

Hazard Classification GHS Hazard Statement Regulatory and Safety Information
Acute Toxicity (Oral)H302: Harmful if swallowedIn case of ingestion, call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[1]
Skin CorrosionH314: Causes severe skin burns and eye damageWear protective gloves, protective clothing, eye protection, and face protection.[1]
CarcinogenicityH350: May cause cancerObtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]
Emergency Contact (USA) CHEMTREC 1-800-424-9300 [1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, solutions, and any contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Store this waste separately from other laboratory waste streams to prevent accidental mixing with incompatible materials, particularly strong oxidizing agents.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical (a high-density polyethylene or glass container is recommended), and have a secure, tight-fitting lid.

  • For solid waste, carefully transfer the material into the labeled hazardous waste container using a clean spatula or scoop, avoiding dust generation.[2]

  • For liquid waste (solutions containing the compound), use a dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Corrosive," "Carcinogen")

    • The accumulation start date.

4. Storage:

  • Store the sealed and labeled container in your laboratory's designated satellite accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

5. Disposal and Decontamination:

  • Arrange for pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor. Do not attempt to transport the waste off-site yourself.[2]

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path cluster_decon Decontamination start Start: Handling 3,4-Dibenzyloxyphenethylamine HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid, Liquid, Contaminated Items) fume_hood->waste_gen classify Classify as Hazardous Waste waste_gen->classify empty_container Empty Reagent Container? waste_gen->empty_container segregate Segregate from Incompatible Materials classify->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->containerize Add to Liquid Waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dibenzyloxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dibenzyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required protective equipment.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect against splashes, dust, and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the compound, which may cause irritation or be harmful if absorbed.[2][3] Gloves should be inspected before use and changed regularly.[4]
Body Protection Laboratory coat or chemical-resistant apron/coverallsTo protect the skin and personal clothing from contamination.[5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask or higher)Required when handling the powdered form of the compound, especially outside of a fume hood, to prevent inhalation of airborne particles.[2][3]

Operational Plan: Safe Handling Protocol

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation and Inspection:

    • Before handling, ensure that all necessary PPE is readily available and in good condition.

    • Inspect safety equipment, such as the chemical fume hood, eyewash station, and safety shower, to confirm they are operational.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[7][8]

  • Weighing and Transfer:

    • Whenever possible, handle the solid compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[8]

    • Use a disposable weigh boat to prevent contamination of balances and other equipment.[7]

    • Keep the container of the chemical closed as much as possible.[7]

    • If weighing outside of a fume hood is unavoidable, use an enclosed balance and wear appropriate respiratory protection.[7]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If the process generates vapors, perform this step in a well-ventilated area or a chemical fume hood.[9][10]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[11][12]

    • Clean and decontaminate all work surfaces and equipment after use.

Disposal Plan: Chemical Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, paper towels), in a designated, clearly labeled hazardous waste container.[5]

    • The label should include "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[5]

    • Do not dispose of solutions containing this compound down the drain.[5][13]

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent before disposal.[5]

    • Collect the rinsate as hazardous liquid waste.[5]

    • After rinsing, deface or remove the original label, and dispose of the container in accordance with your institution's policies.[5]

  • Professional Disposal:

    • All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[5][10][13]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Don Appropriate PPE B Verify Fume Hood Operation A->B C Prepare Designated Work Area B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Decontaminate Work Surfaces E->F G Segregate & Label Waste F->G H Dispose of Waste via EHS G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibenzyloxyphenethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dibenzyloxyphenethylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.